Thalidomide-NH-amido-C8-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31N5O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C23H31N5O5/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31) |
InChI Key |
NTZOQGRQVQSYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Structure of Thalidomide-NH-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Thalidomide-NH-amido-C8-NH2, a critical bifunctional linker molecule employed in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon linker terminating in a primary amine. This terminal amine provides a versatile attachment point for a ligand that targets a specific protein for degradation.
Chemical Structure and Properties
The precise chemical name for this compound is N-(8-aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide . Its structure consists of three key components: the thalidomide headgroup, an ether-linked acetamide (B32628) group, and a C8 alkyl amine linker.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1950635-15-0 |
| Molecular Formula | C₂₃H₃₀N₄O₆ |
| Molecular Weight | 458.51 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Synthesis Protocol
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, followed by its coupling to a protected diamine linker and subsequent deprotection.
Stage 1: Synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (Thalidomide-O-acetic acid)
This stage involves the etherification of 4-hydroxythalidomide with a protected bromoacetic acid, followed by deprotection to yield the carboxylic acid intermediate.
Experimental Protocol:
-
Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents). Stir the mixture at room temperature for approximately 30 minutes.
-
Add tert-butyl bromoacetate (B1195939) (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.
-
Deprotection: Dissolve the purified tert-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid. This product is often used in the next step without further purification.
Stage 2: Coupling and Deprotection to Yield this compound
This final stage involves the amidation of the carboxylic acid intermediate with a mono-protected 1,8-diaminooctane, followed by the removal of the protecting group.
Experimental Protocol:
-
Amide Coupling: Dissolve 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (1 equivalent) in DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2-3 equivalents).
-
To this mixture, add a solution of mono-Boc-1,8-diaminooctane (1.2 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified Boc-protected compound in a solution of TFA in DCM (1:1 v/v) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the final product, this compound, often as a TFA or HCl salt.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Application in PROTAC Technology: Signaling Pathway
This compound is a key component in the construction of PROTACs. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). The terminal amine of the C8 linker is conjugated to a ligand that binds to a specific protein of interest (POI). This brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.
In-Depth Technical Guide: Thalidomide-NH-amido-C8-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-amido-C8-NH2, a crucial building block in the field of targeted protein degradation. This document details its chemical properties, relevant experimental protocols, and its role within key signaling pathways, designed for professionals in drug discovery and development.
Core Properties and Identification
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker with a terminal primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, forming a Proteolysis Targeting Chimera (PROTAC). The chemical name for this compound is 4-[(8-aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
Physicochemical and Identification Data
| Property | Value | Reference |
| CAS Number | 1957236-36-0 (Free Base) | [1] |
| 2983057-94-7 (Hydrochloride Salt) | ||
| Molecular Formula | C21H28N4O4 | [1] |
| Molecular Weight | 400.47 g/mol (Free Base) | |
| 436.94 g/mol (Hydrochloride Salt) | [1] | |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage. |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4-CRBN). By conjugating a target-protein-binding ligand to the terminal amine of the C8 linker, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway of PROTAC-mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand to induce protein degradation.
Caption: PROTAC-induced ternary complex formation and subsequent protein degradation.
Cereblon's Role in Modulating Immune Response
Thalidomide and its derivatives are known immunomodulatory drugs (IMiDs). They exert their effects by altering the substrate specificity of the CRL4-CRBN E3 ligase complex. In immune cells, particularly T-cells, IMiDs induce the degradation of the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3. The degradation of these transcription factors leads to an increase in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[2]
Caption: IMiD-induced degradation of IKZF1/3 leading to increased IL-2 production.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and the subsequent evaluation of its protein degradation activity.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a carboxylic acid-containing protein-targeting ligand to the terminal amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest (POI)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent.
-
Add the non-nucleophilic base (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR analysis.
Protocol for In-Cell Western Blotting to Assess Protein Degradation
This method is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 12, 24, 48 hours). Include a vehicle-only control and a co-treatment with a proteasome inhibitor as a negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
General Experimental Workflow for PROTAC Evaluation
The development and validation of a novel PROTAC follows a structured workflow.
References
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-NH-amido-C8-NH2 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The chemical entity "Thalidomide-NH-amido-C8-NH2" represents a crucial component of a PROTAC, specifically the E3 ligase-recruiting element and a versatile linker. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This guide delves into the core mechanism of action of thalidomide-based PROTACs, with a particular focus on the role of the C8 amide linker, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action
The fundamental action of a PROTAC incorporating the thalidomide-C8-amide moiety is to induce the formation of a ternary complex, which brings a target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation.[4][5]
Step-by-Step Mechanism:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific ligand and to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex through its thalidomide moiety.[6] The C8-amide linker plays a critical role in this step, providing the necessary length and flexibility to allow for favorable protein-protein interactions within the ternary complex.[7][8] The stability of this complex is a key determinant of the PROTAC's efficacy.[9]
-
Ubiquitination of the Target Protein : The formation of the ternary complex brings the E3 ligase machinery into close proximity with the POI. This allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[10]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.[5]
-
Recycling of the PROTAC : After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[5][9]
The catalytic cycle of a CRBN-based PROTAC.
The Role of the Thalidomide and the C8 Linker
Thalidomide as the CRBN Ligand: Thalidomide and its analogs, pomalidomide (B1683931) and lenalidomide, bind to CRBN, which is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4).[11][12] This binding alters the substrate specificity of the E3 ligase, enabling the recruitment of proteins that are not its native substrates.[11] In PROTACs, the thalidomide moiety serves as the "handle" to engage the CRL4-CRBN complex.[1]
The C8-Amide Linker: The linker is a critical component of a PROTAC, influencing its physicochemical properties and biological activity.[8] Alkyl chains, such as the C8 linker, are commonly used due to their synthetic tractability.[8] The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[13][14] A linker that is too short may cause steric hindrance, while a linker that is too long may lead to unproductive binding and a decrease in efficacy, a phenomenon known as the "hook effect".[15] Studies have shown that there is often an optimal linker length for a given target and E3 ligase combination.[8][14] For instance, a study on Bruton's tyrosine kinase (BTK) PROTACs found that longer linkers were more effective at inducing ternary complex formation and subsequent degradation compared to shorter linkers.[16]
Quantitative Data
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinities of the PROTAC to its target and the E3 ligase, as well as the stability of the ternary complex, are also important parameters. Below is a summary of quantitative data for representative thalidomide-based PROTACs, including those with C8 or similar alkyl linkers.
| PROTAC Name | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Not specified | <100 nM | Not specified | MV4;11 | [17] |
| dBET1 | BET Bromodomains | Not specified | 430 nM (EC50) | Not specified | Breast Cancer Cells | |
| GP262 | p110α | C8 alkyl | 227.4 nM | 71.3% | MDA-MB-231 | [7] |
| GP262 | p110γ | C8 alkyl | 42.23 nM | 88.6% | MDA-MB-231 | [7] |
| GP262 | mTOR | C8 alkyl | 45.4 nM | 74.9% | MDA-MB-231 | [7] |
| SHP2 Degrader 11 | SHP2 | Not specified | 6.02 nM | Not specified | Not specified | [18] |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This is a widely used technique to quantify the degradation of a target protein.[2]
A typical workflow for assessing protein degradation via Western Blot.
Methodology:
-
Cell Seeding and Treatment : Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[6]
-
Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or similar protein assay.[2][6]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[6]
-
Detection and Analysis : Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Vinculin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2][6]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in vitro.[19][20][21]
Methodology:
-
Reagent Preparation : Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged CRBN). Prepare a TR-FRET assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[19]
-
Assay Setup : In an assay plate, add the tagged target protein, the tagged E3 ligase, and a fluorescently labeled antibody for each tag (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).[19]
-
PROTAC Addition : Add the PROTAC at various concentrations.
-
Incubation and Measurement : Incubate the plate to allow for ternary complex formation. Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.[5][19] The data often results in a bell-shaped curve, from which the cooperativity and stability of the ternary complex can be inferred.[20][21]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[10][22]
Methodology:
-
Reaction Setup : Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRL4-CRBN), ubiquitin, ATP, and the target protein in a reaction buffer.[10]
-
PROTAC Addition : Add the PROTAC or a vehicle control to the reaction mixtures.
-
Incubation : Incubate the reactions at 37°C to allow for ubiquitination to occur.
-
Analysis : Stop the reaction and analyze the results by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponds to ubiquitinated forms of the protein.[10] Include control reactions, such as those lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components of the system.[10]
Conclusion
The "this compound" moiety is a powerful tool in the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action is centered on the formation of a productive ternary complex, which is critically influenced by the properties of the C8 linker. A thorough understanding of this mechanism, supported by quantitative data from robust experimental assays, is essential for the rational design and optimization of novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. labonline.com.au [labonline.com.au]
- 17. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
The Architect of Destruction: A Technical Guide to Thalidomide-NH-amido-C8-NH2 in Targeted Protein Degradation
For Immediate Release
A Deep Dive into the Molecular Machinery of PROTACs Featuring the E3 Ligase Ligand-Linker Conjugate, Thalidomide-NH-amido-C8-NH2
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the role and application of this compound in the field of targeted protein degradation (TPD). This document elucidates the core mechanism of Proteolysis Targeting Chimeras (PROTACs) and provides a detailed examination of how this specific E3 ligase ligand-linker conjugate facilitates the selective degradation of target proteins.
Introduction to Targeted Protein Degradation and the Role of this compound
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block the function of a protein, PROTACs mediate the complete removal of the target protein, offering the potential for a more profound and durable therapeutic effect.
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a pre-synthesized chemical entity that provides two of these three components: the E3 ligase ligand and the linker.[1][2]
The thalidomide (B1683933) moiety of this conjugate serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The C8 amide linker provides a flexible chain of eight carbon atoms with a terminal amine group, which is readily available for conjugation to a ligand for a specific POI. This modular design streamlines the synthesis of novel PROTACs for a multitude of protein targets.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental principle underlying the action of a PROTAC synthesized from this compound is the induced proximity of the target protein to the CRBN E3 ligase complex. This process can be dissected into the following key steps:
-
Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to the POI and the CRBN E3 ligase, forming a ternary complex. The formation and stability of this complex are critical for the efficiency of protein degradation.
-
Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: Importantly, the PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules, acting in a catalytic manner.
Below is a diagram illustrating the signaling pathway of CRBN-mediated targeted protein degradation.
References
A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Cereblon Binding in Targeted Protein Degradation
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2] This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[3]
Thalidomide-NH-amido-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN binding and a linker for conjugation to a target protein ligand.[4] The binding affinity of the thalidomide core to CRBN is a critical determinant of the efficacy of such PROTACs.
Quantitative Binding Affinity Data
While specific binding affinity data for this compound is not extensively reported, the binding of the core thalidomide molecule and its derivatives to CRBN is well-characterized. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket. The following table summarizes the binding affinities of thalidomide and its key analogs to CRBN.
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [1] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [1] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [1] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [1] | |
| Thalidomide | FRET-based competitive binding assay | 7.8 | [5] |
Signaling Pathway and Mechanism of Action
The binding of a thalidomide-based ligand to CRBN initiates a cascade of events leading to the degradation of a target protein. In the context of a PROTAC, the ligand serves to recruit the CRL4^CRBN^ E3 ligase complex to a specific protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[1]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Prepare a solution of the thalidomide analog in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the thalidomide analog solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
A control experiment titrating the ligand into buffer alone is performed to correct for the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The corrected data is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[6]
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.[3]
Methodology:
-
Chip Preparation:
-
Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the thalidomide analog in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response (in Resonance Units, RU) in real-time.
-
Flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the Kd (kd/ka) can be calculated.[1]
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Competitive Binding Assays
Competitive binding assays are often used for higher-throughput screening of CRBN binders. These assays typically involve a known fluorescently labeled CRBN ligand (tracer) and measure the ability of an unlabeled competitor to displace it.
Methodology (Fluorescence Polarization - FP):
-
Assay Setup:
-
Prepare a solution containing purified CRBN and a fluorescently labeled thalidomide analog (tracer).
-
-
Competition:
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Measurement:
-
Measure the fluorescence polarization of the solution. A decrease in polarization indicates displacement of the fluorescent tracer by the test compound.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve.[1]
-
Conclusion
The interaction between thalidomide-based ligands and Cereblon is a cornerstone of a promising new therapeutic modality in targeted protein degradation. While specific quantitative binding data for the linker-conjugated molecule this compound remains to be publicly documented, the well-established high-affinity binding of its thalidomide core to CRBN provides a strong foundation for its use in PROTAC development. The experimental protocols detailed in this guide, including ITC, SPR, and competitive binding assays, represent the gold standards for characterizing these crucial molecular interactions. A thorough understanding and application of these methodologies are essential for the rational design and optimization of novel CRBN-recruiting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs | DC Chemicals [dcchemicals.com]
The Function of the C8 Linker in PROTACs: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an "event-driven" mechanism, acting catalytically to induce the degradation of a target protein of interest (POI).[3][4]
A PROTAC molecule is a heterobifunctional chimera composed of three distinct parts:
-
A "warhead" ligand that binds to the target POI.[5]
-
An "anchor" ligand that recruits an E3 ubiquitin ligase.[5]
-
A chemical linker that covalently connects the two ligands.[5]
The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall success.[1] Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][6] The linker also significantly impacts the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[][8] Among the various linker types, alkyl chains are frequently employed for their synthetic tractability and influence on membrane permeability.[] This guide provides an in-depth examination of the C8 alkyl linker, a common medium-length chain used in PROTAC optimization.
The PROTAC Mechanism of Action
The catalytic cycle of a PROTAC begins with its entry into the cell, where it simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[9] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to surface lysine (B10760008) residues on the POI.[4] Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle.[1]
Characteristics of C8 and Other Alkyl Linkers
Alkyl linkers are saturated or unsaturated hydrocarbon chains that are a mainstay in PROTAC design.[][8] Their popularity stems from several key characteristics:
-
Synthetic Accessibility : Linear alkyl chains can be readily synthesized and incorporated into PROTAC structures using established chemical methods.[]
-
Metabolic Stability : The carbon-carbon backbone is generally robust and less prone to oxidative cleavage compared to other linker types.[]
-
Tunable Hydrophobicity : Alkyl linkers are hydrophobic, a property that can enhance membrane permeability and cellular uptake.[][8][9] Replacing hydrophilic polyethylene (B3416737) glycol (PEG) ethers with methylene (B1212753) groups reduces the polar surface area, which can improve passive diffusion across lipid bilayers.[]
Medium-chain linkers, such as C6 to C8, are often explored during lead optimization as they can provide a favorable balance between the flexibility needed for ternary complex formation and the physicochemical properties required for good bioavailability.[]
The C8 Linker in PROTAC Design: A Case Study Analysis
The optimal linker length is not universal but must be empirically determined for each specific POI and E3 ligase pair.[11][12] The C8 alkyl linker has emerged as an effective choice in several successful PROTAC designs, highlighting its utility in achieving potent and specific protein degradation.
One notable example is GP262 , a potent dual-target degrader of PI3K and mTOR.[13] In the development of this molecule, a series of linkers were evaluated, and the C8 alkyl linker, in combination with a modified warhead, conferred optimal dual-target degradation activity.[13] Another study focused on developing degraders for the E3 ligase substrate receptor FBXO22 found that linkers longer than five carbon atoms were required for activity, with a C8 linker achieving approximately 50% degradation at a 3 µM concentration.[14]
Quantitative Data on C8 Linker-Containing PROTACs
The following table summarizes the degradation performance of PROTACs that utilize a C8 alkyl linker, demonstrating its effectiveness in different biological contexts.
| PROTAC Name | Target(s) | E3 Ligase Recruited | Cell Line | Metric | Value | Citation(s) |
| GP262 | p110α (PI3K) | VHL | MDA-MB-231 | DC₅₀ | 227.4 nM | [13] |
| Dₘₐₓ | 71.3% | [13] | ||||
| GP262 | p110γ (PI3K) | VHL | MDA-MB-231 | DC₅₀ | 42.23 nM | [13] |
| Dₘₐₓ | 88.6% | [13] | ||||
| GP262 | mTOR | VHL | MDA-MB-231 | DC₅₀ | 45.4 nM | [13] |
| Dₘₐₓ | 74.9% | [13] | ||||
| Unnamed | FBXO22 | Cereblon | HEK293T | % Degradation | ~50% at 3 µM | [14] |
The Impact of Linker Length on PROTAC Efficacy
The relationship between linker length and PROTAC efficacy is non-linear and often exhibits a "hook effect".[10][15] This critical relationship underscores the importance of linker optimization in PROTAC design.
-
Too Short : A linker that is too short can lead to steric hindrance, preventing the PROTAC from simultaneously binding the POI and the E3 ligase, thus failing to form a ternary complex.[10][12]
-
Too Long : An excessively long and flexible linker may allow for the formation of a ternary complex, but it may be conformationally unstable or unproductive. This means the key lysine residues on the POI surface are not positioned correctly relative to the E3 ligase's catalytic machinery, resulting in inefficient ubiquitination and reduced degradation.[10][12]
-
Optimal Length : An optimal linker correctly orients the POI and E3 ligase, promoting favorable protein-protein interactions and stabilizing a productive ternary complex that leads to efficient ubiquitination and degradation.[6]
References
- 1. chempep.com [chempep.com]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Thalidomide-NH-amido-C8-NH2 for Novel PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules, comprising a POI ligand, an E3 ligase ligand, and a connecting linker, is critical to their success. This technical guide provides a preliminary framework for the investigation and utilization of Thalidomide-NH-amido-C8-NH2, a commercially available building block, in the development of novel PROTACs. This compound incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and an 8-carbon alkyl chain with a terminal amine, offering a versatile platform for conjugation to various POI ligands. This document outlines the core principles, synthesis strategies, and essential experimental protocols for the characterization of PROTACs derived from this linker.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the removal of target proteins, offering a distinct advantage over traditional small-molecule inhibitors.
The general mechanism of action for a PROTAC is a catalytic cycle, as illustrated below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This compound is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It consists of three main components:
-
Thalidomide: This moiety serves as the CRBN-binding element.[2]
-
Amido-C8 Linker: An 8-carbon alkyl chain that connects the thalidomide to the POI ligand. The linker's length and composition are crucial for the stability and efficacy of the ternary complex.
-
Terminal Amine (-NH2): A reactive functional group that allows for covalent attachment to a ligand for a protein of interest.
Synthesis of PROTACs using this compound
The terminal primary amine of this compound provides a versatile chemical handle for conjugation to a POI ligand. A common strategy involves the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand.
Caption: General workflow for PROTAC synthesis via amide bond formation.
Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized POI ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the amide coupling reagent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Linker and Base: Add this compound (1.0 eq) to the reaction mixture, followed by the addition of the non-nucleophilic base (2-3 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product using an appropriate method, such as reverse-phase HPLC, to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Characterization of Novel PROTACs
A series of in vitro biochemical and cellular assays are essential to characterize the efficacy and mechanism of action of a newly synthesized PROTAC.
Biochemical Assays
3.1.1. Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Biophysical methods such as Fluorescence Polarization (FP) can be employed to study the formation and stability of this complex.
Experimental Protocol: Fluorescence Polarization (FP) Assay
Principle: A fluorescently labeled ligand for the POI is used. When the small fluorescent ligand binds to the larger POI, its rotation slows, and the polarization of its emitted light increases. The addition of the PROTAC and E3 ligase can further alter the polarization, indicating the formation of the ternary complex.[3][4]
Materials:
-
Fluorescently labeled POI ligand
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled POI ligand and the purified POI.
-
Titration: Add increasing concentrations of the synthesized PROTAC.
-
E3 Ligase Addition: To a parallel set of experiments, add a fixed concentration of the purified E3 ligase complex along with the PROTAC titration.
-
Incubation and Measurement: Incubate the plate at room temperature to allow for binding equilibrium. Measure the fluorescence polarization at appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.
3.1.2. In Vitro Ubiquitination
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.
Experimental Protocol: In Vitro Ubiquitination Assay
Principle: The ubiquitination of the POI is detected by Western blotting. A successful PROTAC will lead to the appearance of higher molecular weight bands corresponding to the ubiquitinated POI.[5]
Materials:
-
Purified recombinant POI
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (CRBN complex)
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the purified POI in a reaction buffer.
-
PROTAC Addition: Add the synthesized PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with a primary antibody against the POI.
-
Detection: Visualize the bands using a chemiluminescence detection system. The appearance of a ladder of higher molecular weight bands indicates poly-ubiquitination of the POI.
Cellular Assays
3.2.1. Target Protein Degradation
The primary cellular endpoint for a PROTAC is the degradation of the target protein. This is typically quantified by Western blotting.
Experimental Protocol: Western Blot for Protein Degradation
Principle: Cells are treated with the PROTAC, and the levels of the target protein are measured by Western blot analysis.[1]
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
Synthesized PROTAC
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Plate cells and treat with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control.
-
Detection and Analysis: Visualize the bands and quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Data Presentation: Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Experimental workflow for Western blot analysis of protein degradation.
Data Presentation
Quantitative data from the characterization assays should be summarized in tables for clear comparison and evaluation of different PROTAC candidates.
Table 1: Summary of Biophysical and Biochemical Data
| PROTAC Candidate | Ternary Complex Kd (nM) | Cooperativity (α) | In Vitro Ubiquitination |
| PROTAC-1 | Value | Value | Yes/No/Extent |
| PROTAC-2 | Value | Value | Yes/No/Extent |
| ... | ... | ... | ... |
Table 2: Summary of Cellular Degradation Data
| PROTAC Candidate | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Value | Value |
| PROTAC-2 | Value | Value |
| ... | ... | ... |
Conclusion
This compound represents a valuable and versatile building block for the development of novel CRBN-recruiting PROTACs. The 8-carbon alkyl linker provides a defined spacing between the E3 ligase and the POI ligand, while the terminal amine allows for straightforward conjugation to a wide range of POI binders. The systematic application of the biochemical and cellular assays outlined in this guide will enable the thorough characterization of new PROTAC molecules, facilitating the identification of potent and selective protein degraders for therapeutic and research applications. A comprehensive understanding of the structure-activity relationships, guided by the quantitative data generated, will be crucial for the successful optimization of PROTACs derived from this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. benchchem.com [benchchem.com]
Biophysical Characterization of Thalidomide-Based E3 Ligase Ligands for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biophysical characterization of thalidomide-based ligands that engage the E3 ubiquitin ligase Cereblon (CRBN). While specific biophysical data for the derivative "Thalidomide-NH-amido-C8-NH2" is not extensively available in the public domain, this document will focus on the well-characterized parent molecule, thalidomide (B1683933), and its key analogs, lenalidomide (B1683929) and pomalidomide (B1683931). These compounds serve as foundational tools in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins.
Thalidomide and its derivatives function as "molecular glues," binding to Cereblon and altering its substrate specificity.[1] This interaction is fundamental to the mechanism of PROTACs that utilize CRBN for their activity. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a linker, and a ligand for an E3 ligase, such as thalidomide.[2][3][4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The biophysical characterization of the interaction between the E3 ligase ligand and its target is a critical step in the design and optimization of effective PROTACs.
Quantitative Biophysical Data
The binding affinity of thalidomide and its derivatives to Cereblon has been determined using various biophysical techniques. The following table summarizes key binding parameters for these foundational E3 ligase ligands. It is important to note that binding affinities can vary depending on the specific assay conditions and the protein constructs used.
| Compound | Binding Assay | Target Protein | Reported Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Cereblon (CRBN) | ~250 nM (Kd) | [6] |
| Thalidomide | FRET-based assay | Cereblon (CRBN) | 7.8 ± 0.3 μM (IC50) | [7] |
| (S)-thalidomide | Biochemical Assay | Cereblon (CRBN) | ~10-fold stronger binding than (R)-enantiomer | [8] |
| Lenalidomide | Not Specified | Cereblon (CRBN) | Not Specified | [6] |
| Pomalidomide | Not Specified | Cereblon (CRBN) | Not Specified | [6] |
Signaling and Mechanistic Pathways
The core mechanism of action for a thalidomide-based PROTAC involves the recruitment of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN) to a specific protein of interest, leading to its degradation. This process is initiated by the binding of the thalidomide moiety of the PROTAC to Cereblon.
Experimental Protocols
Detailed methodologies are essential for the accurate biophysical characterization of the interaction between thalidomide-based ligands and Cereblon. The following are representative protocols for key experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant Cereblon protein
-
Thalidomide derivative (e.g., this compound)
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
Procedure:
-
Prepare a solution of the Cereblon protein (e.g., 10-50 µM) in the ITC buffer.
-
Prepare a solution of the thalidomide derivative (e.g., 100-500 µM) in the same ITC buffer.
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the thalidomide derivative solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand solution into the protein solution while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant Cereblon protein
-
Thalidomide derivative
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the Cereblon protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the thalidomide derivative in the running buffer.
-
Inject the thalidomide derivative solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a kinetic binding model to determine the kinetic parameters and binding affinity.[9]
Experimental Workflow for Biophysical Characterization
The following diagram illustrates a typical workflow for the biophysical characterization of a thalidomide-based E3 ligase ligand.
Conclusion
The biophysical characterization of thalidomide-based ligands is a cornerstone of modern PROTAC drug discovery. While specific data for every conceivable derivative may not be publicly available, the principles and methodologies established through the study of thalidomide, lenalidomide, and pomalidomide provide a robust framework for researchers. The quantitative understanding of binding affinities, kinetics, and thermodynamics, coupled with a clear picture of the underlying signaling pathways, empowers scientists to rationally design and optimize novel protein degraders with therapeutic potential. The experimental protocols detailed in this guide offer a starting point for the rigorous evaluation of these critical interactions.
References
- 1. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
Structural Basis for Thalidomide-NH-amido-C8-NH2 Binding to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as crucial therapeutics, particularly in the treatment of multiple myeloma. Their mechanism of action is centered on the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of IMiDs to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the foundation of their therapeutic efficacy.
The evolution of thalidomide-based molecules has led to their incorporation into Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a specific protein of interest, thereby inducing its degradation. In this context, thalidomide derivatives serve as the E3 ligase-recruiting moiety. "Thalidomide-NH-amido-C8-NH2" is a functionalized thalidomide derivative designed for this purpose, featuring a C8 linker with a terminal amine group for conjugation to a target-binding ligand.
This technical guide provides an in-depth overview of the structural basis for the binding of the thalidomide core to CRBN. While specific structural and quantitative binding data for the "this compound" conjugate are not extensively available in the public domain, the foundational interactions are dictated by the thalidomide scaffold. This document will therefore focus on the well-characterized binding of thalidomide and its close analogs to CRBN, serving as a robust proxy for understanding the engagement of thalidomide-based PROTAC components.
Quantitative Binding Data
The binding affinity of thalidomide and its analogs to CRBN has been characterized by various biophysical methods. The following table summarizes key quantitative data from published studies. It is important to note that the presence of a linker, such as the -NH-amido-C8-NH2 chain, may slightly modulate the binding affinity, and empirical validation for a specific PROTAC is always recommended.
| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| (S)-Thalidomide | ~11.0 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| (R)-Thalidomide | ~200.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Lenalidomide | 8.9 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Pomalidomide | 6.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Structural Basis of Interaction
The crystal structure of CRBN in complex with thalidomide and its analogs reveals a well-defined binding pocket. The interaction is primarily driven by the glutarimide (B196013) moiety of the thalidomide molecule, which inserts into a hydrophobic pocket on the surface of CRBN.
Key interactions include:
-
Hydrogen Bonding: The glutarimide ring forms crucial hydrogen bonds with the backbone of residues His378 and Trp380 in CRBN.
-
Hydrophobic Interactions: The glutarimide ring is nestled within a "tri-Trp pocket" comprised of three tryptophan residues (Trp380, Trp386, and Trp400).
-
Solvent Exposure: The phthalimide (B116566) ring of thalidomide is largely solvent-exposed, which allows for the attachment of linkers for PROTAC synthesis without significantly disrupting the core binding interactions with CRBN. The -NH-amido-C8-NH2 linker of the subject molecule would extend from this solvent-exposed region.
The stereochemistry of thalidomide is a critical determinant of its binding affinity. The (S)-enantiomer exhibits significantly stronger binding to CRBN compared to the (R)-enantiomer.
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relevant biological pathways and experimental workflows.
Caption: CRL4-CRBN signaling pathway for neosubstrate degradation.
Caption: Experimental workflow for determining protein-ligand complex structures.
Caption: Key molecular interactions of the thalidomide core with CRBN.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding studies. Below are generalized protocols for key experiments cited in the characterization of thalidomide-CRBN interactions.
Recombinant Protein Expression and Purification
-
Construct Design: The human CRBN (residues typically encompassing the thalidomide-binding domain) and DDB1 are cloned into an appropriate expression vector (e.g., baculovirus expression vector for insect cells).
-
Expression: The vectors are co-transfected into insect cells (e.g., Sf9 or High Five™). Protein expression is induced and allowed to proceed for 48-72 hours.
-
Lysis: Cells are harvested, resuspended in a lysis buffer containing protease inhibitors, and lysed by sonication or microfluidization.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).
-
Further Purification: The eluted protein complex is further purified by size-exclusion chromatography to ensure homogeneity. Protein purity and integrity are assessed by SDS-PAGE.
X-ray Crystallography of Protein-Ligand Complex
-
Complex Formation: The purified CRBN-DDB1 complex is incubated with a molar excess of the thalidomide derivative (e.g., 1-2 hours at 4°C) to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A variety of commercial screens are typically used to identify initial crystallization conditions.
-
Crystal Optimization: Initial hits are optimized by varying the concentration of precipitant, pH, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known structure of CRBN-DDB1 as a search model. The ligand is then manually fitted into the electron density map, and the entire complex is refined.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents:
-
Purified, tagged CRBN (e.g., His-tagged or GST-tagged).
-
Lanthanide-labeled antibody specific for the tag (e.g., Tb-cryptate anti-His).
-
Fluorescently labeled thalidomide analog (tracer).
-
Unlabeled competitor ligands (including this compound).
-
-
Assay Principle: In the absence of a competitor, the binding of the fluorescent tracer to the antibody-labeled CRBN brings the donor (lanthanide) and acceptor (fluorophore) into proximity, resulting in a high FRET signal. Unlabeled competitors will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
A fixed concentration of CRBN and the lanthanide-labeled antibody are incubated to allow complex formation.
-
A fixed concentration of the fluorescent tracer is added.
-
Serial dilutions of the competitor ligand are added to the wells of a microplate.
-
The reaction is incubated to reach equilibrium.
-
-
Data Analysis: The TR-FRET signal is measured at two wavelengths (donor and acceptor emission). The ratio of these signals is calculated and plotted against the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The structural and biophysical understanding of how thalidomide and its analogs bind to CRBN is well-established and provides a solid foundation for the development of CRBN-recruiting PROTACs. The "this compound" molecule leverages these core interactions, utilizing the solvent-exposed phthalimide ring as an attachment point for a linker, thereby enabling the recruitment of the CRL4^CRBN^ E3 ligase to a desired target protein. While the specific impact of the C8 linker on binding kinetics and ternary complex formation requires empirical determination for each unique PROTAC molecule, the fundamental principles of engagement with the tri-Trp pocket of CRBN remain the guiding paradigm for rational drug design in this promising therapeutic modality.
References
Methodological & Application
Application Notes: Synthesis and Evaluation of Thalidomide-Based PROTACs
Topic: Thalidomide-NH-amido-C8-NH2 Conjugation to a Protein of Interest Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three main components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]
Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are widely used as E3 ligase ligands in PROTAC design.[] They function by binding to Cereblon (CRBN), a substrate receptor protein within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][3][5] This recruitment hijacks the E3 ligase machinery, bringing it into proximity with the POI.
This document provides detailed protocols for the conjugation of a ligand for a protein of interest (POI-ligand) to This compound , a pre-synthesized building block that incorporates the CRBN-binding moiety and a flexible eight-carbon alkyl linker with a terminal amine.[6] The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.
Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[9]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Amide Coupling of POI Ligand to this compound
This protocol describes the conjugation of a POI ligand containing a carboxylic acid functional group to the terminal amine of this compound via a standard amide coupling reaction.
Materials and Reagents:
-
This compound hydrochloride[6]
-
POI-ligand with a terminal carboxylic acid (POI-COOH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for analysis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF, and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the thalidomide-linker solution to the activated POI-COOH mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material (POI-COOH) is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Filter the crude reaction mixture and purify the resulting PROTAC using reverse-phase HPLC.
-
Collect the fractions containing the desired product, combine, and lyophilize to yield the pure PROTAC as a solid.
-
Confirm the identity and purity of the final PROTAC conjugate using high-resolution mass spectrometry (HRMS) and ¹H NMR.[8]
Caption: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: Western Blot for Assessment of Protein Degradation
This protocol is used to quantify the reduction in the target protein levels in cells following treatment with the synthesized PROTAC.[10]
Materials and Reagents:
-
Cancer cell line expressing the POI (e.g., HeLa, U87)[10]
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control. A positive control lane should include cells treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to harvest) to confirm degradation is proteasome-dependent.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the POI overnight at 4°C. Also, probe with a primary antibody for a loading control.[10][11]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the degradation efficiency (DC₅₀ and Dₘₐₓ).
Data Presentation
Quantitative data from degradation experiments should be summarized to compare the efficacy of different PROTACs. The key metrics are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[10]
Table 1: Illustrative Degradation Efficiency Data (Note: Data are hypothetical and for illustrative purposes only)
| PROTAC Compound | E3 Ligase Ligand | POI Ligand | Linker Length (atoms) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-C8 | Thalidomide | Ligand-X | ~12 | HeLa | 55 | >90 |
| PROTAC-C6 | Thalidomide | Ligand-X | ~10 | HeLa | 150 | 85 |
| PROTAC-C10 | Thalidomide | Ligand-X | ~14 | HeLa | 420 | 70 |
Table 2: Representative Binding Affinities for CRBN Ligands (Note: These values are typical benchmarks for high-affinity IMiD-CRBN interactions)[13]
| Ligand | Binding Assay | K_d (nM) | Stoichiometry (n) |
| Pomalidomide | ITC | ~20 | 1.0 |
| Lenalidomide | ITC | ~150 | 1.0 |
| Thalidomide | ITC | ~250 | 1.0 |
Workflow for PROTAC Evaluation
The successful development of a PROTAC requires a systematic workflow that integrates chemical synthesis with rigorous biological and biophysical evaluation.
Caption: A logical workflow for the development and evaluation of a PROTAC.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by a Thalidomide-NH-amido-C8-NH2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative assessment of protein degradation induced by a Proteolysis Targeting Chimera (PROTAC) utilizing a Thalidomide-NH-amido-C8-NH2 E3 ligase ligand-linker conjugate. Western blotting is a fundamental technique for evaluating the efficacy of PROTACs by measuring the reduction in target protein levels.[1][2]
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They are composed of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The this compound moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4-CRBN E3 ligase complex.[5][6][] By incorporating this ligand, the PROTAC can hijack the CRL4-CRBN machinery to induce the degradation of a specific target protein.[3] The efficacy of such a PROTAC is commonly assessed by determining its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values, which can be quantified using Western blot analysis.[1][4]
Quantitative Data Summary
The following tables summarize representative quantitative data from a hypothetical study evaluating a PROTAC, "Target-PROTAC-1," constructed using this compound to degrade a specific protein of interest (POI).
Table 1: Dose-Dependent Degradation of Target Protein by Target-PROTAC-1
| Concentration of Target-PROTAC-1 (nM) | Mean Percent Degradation (%) | Standard Deviation (%) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 15.2 | 3.1 |
| 10 | 48.9 | 5.5 |
| 50 | 85.7 | 4.2 |
| 100 | 92.3 | 3.8 |
| 500 | 95.1 | 2.9 |
| 1000 | 94.8 | 3.3 |
Table 2: Time-Dependent Degradation of Target Protein by Target-PROTAC-1 at 100 nM
| Treatment Time (hours) | Mean Percent Degradation (%) | Standard Deviation (%) |
| 0 | 0 | 0 |
| 2 | 25.4 | 4.7 |
| 4 | 55.1 | 6.2 |
| 8 | 88.9 | 3.9 |
| 16 | 93.5 | 2.5 |
| 24 | 94.2 | 2.8 |
Table 3: Key Degradation Parameters for Target-PROTAC-1
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | >95% |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to quantify the degradation of a target protein induced by a this compound based PROTAC.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, MDA-MB-231, THP-1).[8]
-
PROTAC Compound: Stock solution of the this compound based PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control).[8]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[4][8]
-
Protein Assay Kit: BCA or Bradford assay kit.[8]
-
Sample Buffer: 4X Laemmli sample buffer.[8]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[8]
-
Membranes: PVDF or nitrocellulose membranes.[8]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-Target Protein antibody.
-
Mouse anti-GAPDH or Rabbit anti-α-tubulin (loading control) antibody.[8]
-
-
Secondary Antibodies:
-
Chemiluminescent Substrate: ECL substrate.[8]
-
Imaging System: Chemiluminescence imager.[8]
Step-by-Step Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours) to determine the dose-response.[1]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
Include a DMSO-only well as a vehicle control.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant (protein lysate) to a new tube.[8]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[8]
-
Boil the samples at 95°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the intensity of the target protein bands to the corresponding loading control (GAPDH or α-tubulin) bands.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Workflow for Western blot analysis of protein degradation.
References
Determining Efficacy of Thalidomide-Based Degraders: A Guide to DC50 and Dmax Determination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] A common and effective strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4][5] This document provides detailed application notes and protocols for characterizing the efficacy of a PROTAC based on a Thalidomide-NH-amido-C8-NH2 linker, a key building block in the synthesis of CRBN-recruiting degraders.[6][7]
The primary metrics for evaluating the performance of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[8] The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein, indicating the potency of the molecule.[9] The Dmax value signifies the maximum percentage of protein degradation achievable with the degrader.[10] Accurate determination of these parameters is crucial for the preclinical assessment and optimization of novel degrader candidates.
This guide will provide step-by-step protocols for determining the DC50 and Dmax of a thalidomide-based degrader, from cell culture and treatment to protein quantification and data analysis.
Signaling Pathway of a Thalidomide-Based Degrader
Thalidomide-based degraders function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degrader molecule is then released to facilitate further degradation cycles.
Caption: Mechanism of action for a thalidomide-based degrader.
Experimental Workflow for DC50 and Dmax Determination
The following workflow outlines the key steps for determining the DC50 and Dmax values for a thalidomide-based degrader. This process involves treating cultured cells with a range of degrader concentrations, followed by quantification of the target protein levels.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with the this compound-based degrader.
Materials:
-
Target-expressing cell line
-
Complete growth medium
-
This compound-based degrader (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture the selected cell line in the appropriate complete growth medium. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Degrader Preparation: Prepare a serial dilution of the degrader in the complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the existing medium with the medium containing the various concentrations of the degrader or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours). The optimal incubation time may vary depending on the target protein's turnover rate and should be determined empirically.[11]
Protocol 2: Protein Quantification by Western Blot
This protocol details the steps for quantifying the target protein levels using Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with the appropriate volume of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Concentration Determination: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).[8]
-
Data Analysis and Presentation
1. Data Normalization: Normalize the band intensity of the target protein to the band intensity of the corresponding loading control for each sample.
2. Calculation of Percentage of Protein Remaining: Calculate the percentage of the target protein remaining for each degrader concentration relative to the vehicle control (which is set to 100%).
Percentage of Protein Remaining = (Normalized intensity of treated sample / Normalized intensity of vehicle control) x 100
3. Generation of Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the degrader concentration.
4. Determination of DC50 and Dmax: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[12]
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of degradation achieved.
Data Presentation:
Summarize all quantitative data into a clearly structured table for easy comparison.
Table 1: Degradation of Target Protein by a this compound-based Degrader
| Degrader Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 75 ± 6.1 |
| 50 | 48 ± 3.9 |
| 100 | 25 ± 2.5 |
| 500 | 12 ± 1.8 |
| 1000 | 10 ± 1.5 |
| 5000 | 15 ± 2.1 (Hook Effect) |
Table 2: Calculated DC50 and Dmax Values
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | 90% |
Note: The data presented in the tables are representative examples. Actual results will vary depending on the specific degrader, target protein, and cell line used. The "Hook Effect," a phenomenon where the degradation efficiency decreases at higher PROTAC concentrations, may be observed.[2][13]
Conclusion
These application notes provide a comprehensive guide for the characterization of a this compound-based degrader. By following these detailed protocols, researchers can reliably determine the DC50 and Dmax values, which are critical parameters for assessing the potency and efficacy of novel targeted protein degraders. This information is invaluable for advancing the development of new therapeutics in various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 11. escholarship.org [escholarship.org]
- 12. biorxiv.org [biorxiv.org]
- 13. youtube.com [youtube.com]
Application Note & Protocol: In-Cell Target Engagement Assay for a Thalidomide-Based PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] The PROTAC brings the POI and E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]
The thalidomide (B1683933) moiety is a widely used E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ligase complex.[5][6] The molecule "Thalidomide-NH-amido-C8-NH2" represents a PROTAC scaffold where thalidomide serves as the CRBN-recruiting element. For this application note, we will assume the PROTAC is designed to target Bromodomain-containing protein 4 (BRD4) , a well-established therapeutic target in oncology.[7]
Confirming that a PROTAC molecule successfully enters the cell and binds to its intended target is a critical step in drug development.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in a physiologically relevant cellular environment.[8][9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[10][11]
This document provides a detailed protocol for using CETSA to measure the in-cell target engagement of a thalidomide-based BRD4 PROTAC.
PROTAC Mechanism of Action & CETSA Workflow
The PROTAC facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ligase (CRBN), leading to target ubiquitination and degradation.[4]
Caption: PROTAC mechanism of action leading to target degradation.
The CETSA workflow confirms target engagement by measuring the increased thermal stability of the target protein upon PROTAC binding.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]
Materials and Reagents
-
Cell Line: HeLa or another human cell line endogenously expressing BRD4 and CRBN.
-
PROTAC: this compound-BRD4 ligand (dissolved in DMSO).
-
Culture Medium: DMEM or appropriate medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (vehicle control)
-
Protease Inhibitor Cocktail
-
-
Lysis Buffer: PBS with Protease Inhibitor Cocktail.
-
Antibodies:
-
Primary anti-BRD4 antibody
-
Primary anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Thermal cycler or heating blocks
-
Centrifuge (refrigerated)
-
Western blot equipment (electrophoresis and imaging systems)
-
PCR tubes
-
Experimental Protocols
Protocol 1: CETSA Melt Curve Generation
This protocol determines the melting temperature (Tagg) of the target protein in the presence and absence of the PROTAC.
-
Cell Culture: Seed cells in a suitable format (e.g., T75 flask) and grow to 80-90% confluency.
-
Cell Harvest and Treatment:
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in culture medium to a final density of 2 x 10⁶ cells/mL.
-
Divide the cell suspension into two main groups: Vehicle (DMSO) and PROTAC-treated.
-
Treat one group with the PROTAC at a fixed concentration (e.g., 1 µM) and the other with an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 37°C to allow for compound uptake.[11]
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension for each treatment group into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 3°C increments).[11] Include a non-heated control (room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine protein concentration (e.g., via BCA assay).
-
Normalize all samples to the same protein concentration.
-
Perform Western blot analysis using a primary antibody against BRD4. Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 intensity against the temperature for both vehicle and PROTAC-treated samples to generate melt curves. The shift in the curve indicates target stabilization.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency (EC50) of target engagement by treating cells with varying PROTAC concentrations at a fixed temperature.
-
Determine Optimal Temperature: From the melt curve experiment, select a temperature that results in approximately 50% protein denaturation/aggregation in the vehicle-treated group.
-
Cell Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control.
-
Treat harvested cells (2 x 10⁶ cells/mL) with the different PROTAC concentrations for 1-2 hours at 37°C.
-
-
Heat Challenge and Analysis:
-
Heat all samples at the pre-determined optimal temperature for 3 minutes.
-
Follow steps 4-7 from the Melt Curve protocol (Lysis, Separation, Western Blot, and Quantification).
-
-
Data Analysis:
-
Plot the normalized BRD4 band intensity against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of PROTAC required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized for clear interpretation.
Table 1: CETSA Melt Curve Data Summary
| Treatment Group | PROTAC Conc. | Melting Temp (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 0 µM | 52.5 | - |
| PROTAC | 1 µM | 58.0 | +5.5 |
Table 2: Isothermal Dose-Response (ITDR) Data Summary
| Target Protein | PROTAC | Optimal Temp (°C) | EC50 (nM) |
| BRD4 | This compound-BRD4 Ligand | 54 | 45.2 |
Alternative Advanced Method: NanoBRET™ Target Engagement Assay
For higher throughput and more quantitative analysis, the NanoBRET™ assay is an excellent alternative.[12][13][14] This live-cell method measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).[15]
-
Principle: A competitive displacement format is used where the PROTAC competes with a cell-permeable fluorescent tracer that binds to the target protein.[13] Binding of the PROTAC displaces the tracer, leading to a decrease in the BRET signal.
-
Advantages: Provides a direct measure of compound affinity and target occupancy in live cells, enabling the calculation of intracellular availability.[12][14]
-
Requirements: Requires genetic engineering to express the target protein as a NanoLuc® fusion protein and a specific fluorescent tracer.[15]
Conclusion
The Cellular Thermal Shift Assay is a robust and accessible method for confirming the intracellular target engagement of the this compound PROTAC. By demonstrating that the PROTAC binds to its intended target, BRD4, researchers can gain critical insights that link target engagement to downstream functional outcomes, such as protein degradation and cellular phenotype. For more advanced studies, techniques like the NanoBRET assay can provide deeper, more quantitative data on binding affinities and intracellular compound availability.[1][13]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Application Notes and Protocols for Measuring CRBN Engagement by Thalidomide-NH-amido-C8-NH2 using NanoBRET™ Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4-CRBN), is a critical target in the development of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).[1][2] Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its function, leading to the degradation of specific target proteins.[3] The compound of interest, Thalidomide-NH-amido-C8-NH2, is a derivative of thalidomide designed as a linker-equipped ligand for the synthesis of PROTACs, which are engineered to induce the degradation of specific proteins of interest.[4][5][6]
Quantifying the engagement of CRBN by ligands such as this compound within a cellular environment is paramount for understanding their potency and optimizing their therapeutic potential. The NanoBRET™ Target Engagement (TE) assay is a powerful, live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer from a NanoLuc® luciferase-tagged protein donor to a fluorescently labeled tracer that binds to the same protein.[7] Competition for binding by a test compound results in a measurable decrease in the BRET signal, enabling the determination of target engagement and intracellular affinity.[7]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Intracellular E3 Ligase Assay to measure the engagement of CRBN by this compound and other related compounds.
Data Presentation
While specific NanoBRET™ IC50 data for this compound is not publicly available, the following table presents representative data for Thalidomide and its well-characterized analogs, Lenalidomide and Pomalidomide, to illustrate the expected outcomes and provide a basis for comparison. The experimental protocol described below can be applied to determine the IC50 for this compound.
| Compound | Assay Type | Cell Line | IC50 (Live Cell) | IC50 (Permeabilized Cell) | Notes | Reference |
| Thalidomide | NanoBRET™ TE | HEK293 | 0.660 µM | 2.645 µM | Demonstrates cell permeability. | [8] |
| Lenalidomide | NanoBRET™ TE | HEK293 | 0.147 µM | 0.855 µM | Higher potency than Thalidomide. | [8] |
| Pomalidomide | TR-FRET | Recombinant Protein | 6.4 nM | N/A | High-affinity binder. | [9] |
| Iberdomide | TR-FRET | Recombinant Protein | 60 nM | N/A | Potent CRBN modulator. | [10] |
| Thalidomide-O-COOH | NanoBRET™ TE | Permeabilized HEK293 | 0.83 µM | N/A | A thalidomide derivative for PROTACs. | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and the experimental workflow for the NanoBRET™ CRBN engagement assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells are commonly used.
-
Plasmids: NanoLuc®-CRBN Fusion Vector.
-
Transfection Reagent: Suitable for the chosen cell line (e.g., FuGENE® HD).
-
Assay Plates: 96-well or 384-well white, opaque, flat-bottom plates.
-
Test Compound: this compound, Thalidomide, Lenalidomide, Pomalidomide (dissolved in DMSO).
-
NanoBRET™ Reagents (Promega):
-
NanoBRET™ TE Intracellular E3 Ligase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
-
Plate Reader: Luminometer capable of measuring dual-filtered luminescence (donor emission at 460nm and acceptor emission at >600nm).
Protocol for Live-Cell CRBN Target Engagement Assay
Day 1: Cell Transfection and Seeding
-
Prepare a transfection mix according to the manufacturer's protocol. For a 96-well plate, a common ratio is 1:10 (plasmid:transfection reagent).
-
Add the transfection mix to a suspension of HEK293 cells.
-
Seed the transfected cell suspension into a white, opaque 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
Day 2: Compound Treatment and Assay Measurement
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., Thalidomide, Lenalidomide) in Opti-MEM®. A typical starting concentration for the highest dose is 100 µM, followed by 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control (DMSO in Opti-MEM®).
-
Tracer Preparation: Prepare the NanoBRET™ Tracer working solution in Opti-MEM® according to the manufacturer's instructions.
-
Compound Addition: Add the serially diluted compounds and the vehicle control to the appropriate wells of the assay plate.
-
Tracer Addition: Immediately after adding the compounds, add the prepared NanoBRET™ Tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM® as per the manufacturer's protocol.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add the prepared substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: a donor filter (460nm bandpass) and an acceptor filter (>600nm longpass).
-
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission value by the donor emission value.
-
Calculate the MilliBRET Units (mBU): Multiply the raw BRET ratio by 1000.
-
Normalize the Data:
-
Average the mBU values for the vehicle control wells (this represents 0% inhibition).
-
Average the mBU values for a control well with a high concentration of a known binder or no tracer (this represents 100% inhibition).
-
Normalize the data for each test compound concentration.
-
-
Generate IC50 Curves: Plot the normalized BRET response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
Conclusion
The NanoBRET™ Target Engagement assay provides a robust and quantitative method for determining the intracellular engagement of CRBN by ligands such as this compound. This information is crucial for the development of effective PROTACs and other CRBN-modulating therapeutics. By following the detailed protocols outlined in these application notes, researchers can accurately assess the potency of their compounds in a physiologically relevant cellular context. The comparative data for known IMiDs serves as a valuable benchmark for interpreting the results obtained for novel CRBN ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. chempartner.com [chempartner.com]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Thalidomide-NH-amido-C8-NH2 in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-C8-NH2 is a key chemical tool in the burgeoning field of targeted protein degradation (TPD). It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the rapid and efficient construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates a thalidomide (B1683933) derivative, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 8-carbon aliphatic chain (C8) that terminates in a primary amine (-NH2).[1][4] The terminal amine provides a versatile reactive handle for conjugation to a ligand of a specific protein of interest (POI), thereby streamlining the synthesis of novel PROTACs for oncology research and drug discovery.[5]
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between an E3 ubiquitin ligase and a target protein.[6][7] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][9] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms and targeting proteins previously considered "undruggable".[10]
These application notes provide a comprehensive guide to the use of this compound in the design, synthesis, and evaluation of PROTACs for oncological applications.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The PROTACs synthesized using this compound exert their effect by hijacking the cell's ubiquitin-proteasome system (UPS). The thalidomide moiety of the PROTAC binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[9] Simultaneously, the other end of the PROTAC, which is conjugated to a specific "warhead," binds to the protein of interest (POI). This dual binding induces the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[6] The formation of this complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.[8] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Method | Reference |
| DC50 (Degradation Concentration 50%) | 2.84 µM | HeLa | Western Blot | [12] |
| Dmax (Maximum Degradation) | >90% | HeLa | Western Blot | [12] |
| IDO1 Inhibition (IC50) | >100 µM | HeLa | Enzymatic Assay | [12] |
Note: DC50 and Dmax values are highly dependent on the specific target protein, the warhead, the linker length and composition, and the cell line used. The data presented here should be considered as a general guide.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of POI-COOH, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the reaction mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using MS and NMR spectroscopy.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.[1][8]
Materials:
-
Cancer cell line expressing the protein of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
In Vitro Ternary Complex Formation Assay (e.g., AlphaLISA)
This protocol provides a general framework for assessing the formation of the ternary complex using a proximity-based assay like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Materials:
-
Purified, tagged protein of interest (e.g., His-tagged POI)
-
Purified, tagged CRBN E3 ligase complex (e.g., FLAG-tagged CRBN)
-
Synthesized PROTAC
-
AlphaLISA acceptor beads (e.g., Nickel Chelate Acceptor beads)
-
AlphaLISA donor beads (e.g., Anti-FLAG Donor beads)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the tagged POI and tagged CRBN complex in the assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the tagged POI, the tagged CRBN complex, and the PROTAC dilutions.
-
Incubate at room temperature to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.[13]
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs in oncology drug discovery. Its straightforward reactivity and the optimal length of the C8 linker facilitate the rapid generation of PROTAC libraries for the targeted degradation of a wide range of oncoproteins. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately contributing to the development of the next generation of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide-NH-amido-C8-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues encountered during targeted protein degradation experiments using PROTACs, with a specific focus on those synthesized with Thalidomide-NH-amido-C8-NH2.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesized with this compound is showing low or no degradation of my target protein. What are the primary checkpoints?
A1: Low degradation efficiency is a common challenge in PROTAC development. The issue often lies in one of three areas: the PROTAC molecule itself, the biological system, or the formation of a stable and productive ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Degradation in storage or experimental media can be a significant factor.[1]
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both your target protein and CRBN (binary engagement).[1]
-
Evaluate the "Hook Effect": Test a broad concentration range of your PROTAC (e.g., 1 nM to 10 µM). Excessively high concentrations can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex, which reduces degradation efficiency.[2][3]
Q2: How does the "this compound" linker influence PROTAC performance?
A2: The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[4][] The "this compound" linker consists of an 8-carbon alkyl chain with amide bonds.
-
Length and Flexibility: An 8-carbon chain provides significant length and flexibility. If the linker is too long, it may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[4][6] Conversely, while this linker is unlikely to be too short, suboptimal length can cause steric hindrance.[4]
-
Composition: The amide groups in the linker can influence solubility and cell permeability. While they can increase polarity, they might also engage in hydrogen bonding that affects the PROTAC's conformation.[7] The overall properties of your PROTAC, including the warhead, will determine the final solubility and permeability.[7]
Q3: How can I be sure my PROTAC is entering the cells and engaging its targets?
A3: Poor cell permeability is a known challenge for PROTACs due to their relatively large size.[1][8] Several assays can be used to confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context.[2]
-
NanoBRET™ Assays: These live-cell assays can be used to monitor the formation of the ternary complex inside the cell.[9][10]
-
Permeability Assays: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an in vitro measure of a compound's permeability.[7]
Q4: My biochemical assays show ternary complex formation, but I don't see protein degradation in cells. What could be the issue?
A4: This discrepancy often points to issues with cell permeability, intracellular stability, or the formation of a non-productive ternary complex.[9]
-
Cell Permeability and Efflux: The PROTAC may not be reaching sufficient intracellular concentrations due to poor permeability or active removal by cellular efflux pumps.[2][9]
-
"Unproductive" Ternary Complex: A stable ternary complex does not guarantee efficient degradation. The geometry of the complex, dictated by the linker, might not be optimal for the E3 ligase to ubiquitinate the target protein.[2][9]
-
PROTAC Instability: The PROTAC may be unstable in the cellular environment.[2]
Q5: What are the potential off-target effects of thalidomide-based PROTACs?
A5: The thalidomide moiety can induce the degradation of endogenous proteins, known as neosubstrates, such as IKZF1 and IKZF3. It is crucial to perform control experiments to distinguish between on-target and off-target effects. Global proteomics can provide a comprehensive view of protein level changes upon PROTAC treatment.[2][11]
Troubleshooting Guides
Problem: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[6] Consider a prodrug strategy to mask polar groups.[2] | Improved cellular uptake and target degradation. |
| Inefficient Ternary Complex Formation | Synthesize and test a series of PROTACs with varying linker lengths (e.g., C4, C6, C10) and compositions.[4][12] Use biophysical assays (SPR, ITC) to directly measure ternary complex formation and stability.[4] | Identification of a PROTAC with an optimal linker that shows improved degradation. |
| Low E3 Ligase (CRBN) Expression | Confirm CRBN expression levels in your cell line via Western Blot or qPCR.[1] Choose a cell line with higher endogenous CRBN expression. | Improved degradation in a suitable cell line. |
| Rapid Target Protein Synthesis | Perform a time-course experiment to assess the kinetics of degradation and re-synthesis. | Understanding the dynamics of protein turnover to optimize treatment duration. |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media and cell lysates using LC-MS.[2] | Identification of stability issues, guiding the design of more stable PROTACs. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[13][14]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in the presence of the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot, probing with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful ubiquitination of the target protein.[15]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This is a proximity-based assay to measure the formation of the Target-PROTAC-E3 ligase complex.[6]
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., Flag-tagged CRBN/DDB1)
-
PROTAC dilutions
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., anti-Flag)
-
AlphaScreen-compatible plate reader
Methodology:
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at desired concentrations.
-
Incubation: Incubate for 1 hour at room temperature to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor and donor beads.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed due to the "hook effect".[6]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
Caption: Signaling pathway of CRBN-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length for Thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Thalidomide-based PROTAC?
A PROTAC molecule has three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, a Thalidomide-based ligand for Cereblon (CRBN)), and a chemical linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] Its length, composition, and attachment points dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Q2: How does linker length impact the efficacy of a PROTAC?
Linker length is a crucial parameter that requires empirical optimization for each specific POI-E3 ligase pair.[4][5] An inappropriate linker length can lead to suboptimal outcomes:
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, thus inhibiting the formation of a stable ternary complex.[][7]
-
Too long: Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[]
The optimal linker length facilitates the ideal spatial arrangement for the transfer of ubiquitin to the target protein.[8]
Q3: What are common chemical compositions for PROTAC linkers?
The most common linker types include flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid linkers containing structures like alkynes and heterocyclic rings (e.g., piperazine, triazole).[1][][9]
-
PEG linkers can enhance solubility and provide flexibility.[10]
-
Alkyl chains also offer flexibility.[]
-
Rigid linkers can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1][]
The choice of linker composition can significantly affect the PROTAC's physicochemical properties, such as solubility and cell permeability.[1][10]
Q4: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[11][12] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[7][11] A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect.[7][13] Modifying linker flexibility to favor the conformation for ternary complex formation can also reduce the formation of non-productive binary complexes.[7]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation.
This is a common issue that often points to problems with the formation of a productive ternary complex.[7] Here are potential linker-related issues and troubleshooting steps:
-
Possible Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7]
-
Possible Cause: Unfavorable ternary complex conformation. The linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[7]
-
Solution: Alter the attachment points of the linker on the target-binding ligand or the Thalidomide moiety. The exit vector of the linker is crucial for the relative orientation of the recruited proteins.[5][]
-
-
Possible Cause: Poor physicochemical properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[7][10]
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
-
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.[7]
-
Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[7]
-
Solution 2: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
-
Solution 3: Perform Careful Dose-Response Studies. Conduct detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[12]
-
Problem 3: My PROTAC has poor solubility in aqueous buffers and cell culture media.
-
Possible Cause: High lipophilicity of the overall PROTAC molecule.[15]
-
Solution 1: Modify Linker Composition. While PEG linkers generally improve solubility compared to alkyl chains, you may need to incorporate more hydrophilic groups.[10][15]
-
Solution 2: Formulation. For in vitro assays, use a small amount of an organic co-solvent like DMSO, being mindful of its final concentration in cellular assays (typically <0.5%).[15]
-
Solution 3: Structural Modification. If solubility issues persist, consider synthesizing analogs with more hydrophilic functionalities on the target ligand.[15]
-
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize quantitative data from studies on Thalidomide-based PROTACs, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [16]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is synthesized from multiple research articles, and direct comparisons should be made with caution due to variations in experimental conditions.[16]
Table 2: Impact of Linker Length on p38α Degradation [17]
| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 1 | 12 | Cancer Cell Lines | >1000 | <20 |
| Compound 2 | 15 | Cancer Cell Lines | ~100 | >80 |
| Compound 3 | 17 | Cancer Cell Lines | ~50 | >90 |
| Compound 4 | 20 | Cancer Cell Lines | ~250 | ~70 |
Note: This table illustrates a clear "sweet spot" for linker length, with a 17-atom linker demonstrating the highest potency for p38α degradation in this particular study.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[4]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by size and transfer them to a PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinities and kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[4]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[4]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction.[4]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[4] An increase in the binding signal compared to the binary interactions indicates the formation of the ternary complex.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a biophysical assay used to quantify the formation of the ternary complex in solution.[3]
Protocol:
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium chelate) and acceptor (e.g., fluorescein) pair, respectively.
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[3]
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC.[3]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[3]
-
Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[3]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[3]
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. Linker Design and Optimization protocol v1 [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the cell permeability of Thalidomide-NH-amido-C8-NH2-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor cell permeability in this compound-containing PROTACs?
A1: Poor cell permeability in these PROTACs often stems from several factors related to their physicochemical properties. These molecules are frequently large, with a high molecular weight and a significant number of hydrogen bond donors and acceptors, which can hinder their ability to cross the cell membrane. The flexible C8-amido linker can also contribute to a high polar surface area (PSA) and conformational rigidity, both of which are detrimental to passive diffusion across the lipid bilayer.
Q2: How does the Thalidomide (B1683933) E3 ligase binder influence the overall permeability of the PROTAC?
A2: Thalidomide and its analogs (lenalidomide, pomalidomide) are relatively small molecules with good cell permeability. However, when incorporated into a larger PROTAC construct, their individual properties are subsumed by the overall characteristics of the final molecule. While the thalidomide moiety itself is not typically the primary obstacle, the linkage and the target-binding ligand it is paired with play a more significant role in determining the final permeability.
Q3: Can the C8-amido linker be a source of low permeability?
A3: Yes, the linker is a critical determinant of a PROTAC's physicochemical properties. An eight-carbon chain with amide bonds, such as the -NH-amido-C8-NH2- linker, can increase the molecule's flexibility and the number of hydrogen bond donors/acceptors. This can lead to a higher polar surface area (PSA) and a propensity to form internal hydrogen bonds, both of which can negatively impact cell permeability. Strategies to improve this include cyclization of the linker or replacing amide bonds with less polar groups.
Q4: What in vitro assays are recommended for assessing the cell permeability of my PROTAC?
A4: A tiered approach is recommended. Start with a simple, high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. Follow this with cell-based assays such as the Caco-2 permeability assay, which provides insights into both passive permeability and active transport mechanisms. Finally, cellular uptake and target engagement assays in your cell line of interest will confirm that the PROTAC is reaching its intracellular target.
Troubleshooting Guide
Problem: My this compound-containing PROTAC shows low activity in cell-based assays, and I suspect poor permeability.
| Possible Cause | Suggested Solution |
| High Polar Surface Area (PSA) | Replace amide bonds in the linker with less polar groups (e.g., esters, ethers).Introduce intramolecular hydrogen bonding to shield polar groups.Consider cyclizing the linker to reduce conformational flexibility. |
| High Molecular Weight | If possible, simplify the warhead or use a smaller E3 ligase ligand.Explore shorter linker lengths, though this may impact ternary complex formation. |
| Poor Passive Diffusion | Confirm with a PAMPA assay.If passive diffusion is low, focus on linker modifications to reduce polarity and increase lipophilicity (within a reasonable range to avoid efflux). |
| Active Efflux by Transporters (e.g., P-gp) | Run a Caco-2 assay with and without an efflux pump inhibitor (e.g., verapamil).If efflux is confirmed, modify the PROTAC structure to reduce its affinity for efflux transporters. |
| Low Solubility | Assess the kinetic and thermodynamic solubility of your compound.Improve solubility by introducing ionizable groups or using formulation strategies. |
Table 1: Example Data on Linker Modifications to Improve Permeability
| PROTAC Construct | Linker Modification | Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Cellular Potency (IC₅₀) |
| This compound-Warhead | None (Baseline) | 0.5 | >10 µM |
| Thalidomide-NH-ether-C8-NH2-Warhead | Amide to Ether | 2.1 | 1.5 µM |
| Thalidomide-NH-cyclo(amido-C8)-NH2-Warhead | Cyclized Linker | 3.5 | 0.8 µM |
| Thalidomide-NH-amido-C6-NH2-Warhead | Shorter Linker | 1.2 | 5.2 µM |
Note: The data presented in this table is illustrative and intended for comparative purposes only.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) to the desired concentration. Add this solution to the wells of a 96-well donor plate.
-
Coat the Acceptor Plate: Coat the wells of a 96-well filter plate (the acceptor plate) with a solution of lecithin (B1663433) in dodecane.
-
Assemble the PAMPA Sandwich: Place the acceptor plate on top of the donor plate, ensuring the lipid membrane is in contact with the buffer in the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_D]), where V is volume, C is concentration, A is the area of the membrane, and t is time.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a PROTAC across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC solution to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC solution to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
-
Sample Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 suggests active efflux.
Visualizations
Caption: Workflow for assessing and improving PROTAC cell permeability.
Caption: Simplified mechanism of action for a PROTAC.
addressing off-target effects of Thalidomide-NH-amido-C8-NH2-based degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-amido-C8-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based degraders?
A1: The primary off-target effects stem from the thalidomide (B1683933) moiety recruiting the Cereblon (CRBN) E3 ligase, which can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] Key off-target substrates include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1] Degradation of another neosubstrate, SALL4, is linked to the teratogenic effects of thalidomide.[2] Therefore, monitoring the levels of these proteins is crucial when evaluating the selectivity of a new thalidomide-based degrader.
Q2: My degrader is showing poor solubility in aqueous buffers. What are the likely causes and what can I do?
A2: Poor aqueous solubility is a common issue for PROTACs, including those with a this compound linker, due to their high molecular weight and lipophilicity, which places them "beyond the Rule of Five".[3] The C8 alkyl chain in the linker also contributes to a larger nonpolar surface area.[4] This can lead to precipitation in assays, inaccurate concentration measurements, and low cellular bioavailability.[3]
To address this, first ensure your compound is fully dissolved in a 100% DMSO stock solution. When diluting into aqueous buffers, do so gradually and consider using co-solvents like PEG-400 or surfactants.[5] Adjusting the pH of the buffer can also improve solubility if your molecule has ionizable groups.[5]
Q3: I am observing a "hook effect" with my degrader. How do I confirm it and mitigate it?
A3: The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation of the target protein decreases at higher concentrations of the PROTAC.[1] This occurs because at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][6]
To confirm and mitigate the hook effect, you should:
-
Perform a wide dose-response experiment: Test your degrader across a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.[6]
-
Work at lower concentrations: Once the optimal range is identified, subsequent experiments should be performed at concentrations that yield maximal degradation, avoiding the concentrations that lead to the hook effect.[6]
Q4: How do I distinguish between target degradation and off-target toxicity in my cell-based assays?
A4: It is important to determine if observed cell death is a result of the intended protein degradation or due to off-target effects. To investigate this, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your degrader. If significant toxicity is observed at concentrations that also induce target degradation, further experiments are needed. Synthesize a negative control compound, such as an epimer that does not bind to the E3 ligase, to see if it recapitulates the toxicity. If the negative control is not toxic, it suggests the toxicity is linked to the degradation of the target or an off-target protein.
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
| Possible Causes | Solutions |
| The thalidomide moiety is effectively recruiting neosubstrates to CRBN.[1] | Synthesize a control PROTAC: Create a modified version of your degrader with a bulky substituent at the C5 position of the phthalimide (B116566) ring, which is known to reduce off-target binding, and compare its degradation profile.[1] |
| The degrader concentration is too high, exacerbating off-target effects.[1] | Perform a dose-response experiment: Determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] |
| The cell line used has high expression levels of the off-target proteins. | Use a different cell line: Test your degrader in a cell line with lower expression of the known off-target proteins to assess on-target activity. |
| The linker length or composition is suboptimal. | Modify the linker: Systematically vary the linker length and composition to potentially improve selectivity for the on-target ternary complex. |
Problem 2: Inconsistent degradation results between experiments.
| Possible Causes | Solutions |
| Poor degrader solubility and precipitation in media.[3] | Verify stock solution and dilution: Ensure the DMSO stock is clear. When diluting into aqueous media, add the stock solution slowly while vortexing. Consider using a co-solvent if precipitation persists.[5] |
| Variability in cell culture conditions. | Standardize cell culture: Use cells within a defined passage number range, ensure consistent seeding densities, and monitor cell health and confluency. |
| Instability of the degrader in cell culture medium. | Assess compound stability: Incubate the degrader in the cell culture medium for the duration of your experiment and measure its concentration over time using LC-MS to check for degradation. |
Data Presentation
Table 1: Representative Quantitative Proteomics Data for a Thalidomide-based Degrader
This table illustrates how proteomics data can be presented to demonstrate selectivity. A significant negative fold change with a low p-value indicates protein degradation.
| Protein | Fold Change (Degrader vs. Vehicle) | p-value | Significance |
| Target Protein | -5.2 | < 0.001 | Significant Degradation |
| IKZF1 (Off-Target) | -3.8 | < 0.005 | Significant Degradation |
| IKZF3 (Off-Target) | -3.5 | < 0.005 | Significant Degradation |
| SALL4 (Off-Target) | -1.5 | > 0.05 | No Significant Change |
| GAPDH (Control) | -1.1 | > 0.05 | No Significant Change |
Table 2: Comparative Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)
This table provides a template for comparing the on-target efficacy of your degrader with its effect on a known off-target.
| Protein | Cell Line | DC₅₀ | Dₘₐₓ |
| Target Protein | User-defined | (e.g., 25 nM) | >90% |
| IKZF1 (Off-Target) | User-defined | (e.g., 150 nM) | ~75% |
Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Degradation
This protocol is for determining the degradation of a target protein and key off-targets in response to treatment with a this compound-based degrader.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.[1]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[7]
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Sample Preparation for Global Proteomics (LC-MS/MS)
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess degrader selectivity across the entire proteome.[8]
-
Cell Culture and Treatment:
-
Culture cells and treat with the degrader at a concentration at or near the DC₅₀ value for the target protein, along with a vehicle control.[8]
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction, Digestion, and Labeling:
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[9]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
-
Data Analysis:
-
Use appropriate software to identify and quantify thousands of proteins.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls as potential off-targets.[9]
-
Visualizations
Caption: A logical workflow for troubleshooting off-target effects.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for unbiased off-target identification.
References
Technical Support Center: Enhancing the Stability of PROTACs Synthesized with Thalidomide-NH-amido-C8-NH2
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the stability of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Thalidomide-NH-amido-C8-NH2 linker.
Troubleshooting Guides
Issue 1: Rapid Degradation of PROTAC in In Vitro Assays
Symptoms:
-
Loss of PROTAC activity over the time course of a cell-based assay.
-
Inconsistent results between experimental replicates.
-
Low recovery of the parent PROTAC molecule when analyzed by LC-MS/MS.
| Potential Cause | Recommended Solution(s) |
| Hydrolysis of the Amide Linker | The amide bond in the linker can be susceptible to hydrolysis under physiological conditions.[1] Solutions: - Optimize buffer pH to maintain stability. - Conduct time-course experiments to determine the effective window of PROTAC activity. - Consider synthesizing PROTACs with more stable linker chemistries, such as replacing the amide with an ester, which in some cases has shown to retain intracellular stability.[2][3] |
| Metabolic Instability of the C8 Alkyl Chain | Long alkyl chains can be sites of oxidative metabolism by cytochrome P450 enzymes.[][] Solutions: - Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots. - Introduce metabolic blockers, such as fluorine atoms, on the alkyl chain to reduce metabolism. - Consider using more rigid linkers, such as those containing cyclic structures, which can improve metabolic stability.[] |
| Non-specific Binding or Aggregation | The hydrophobic C8 linker may contribute to poor solubility and aggregation in aqueous buffers. Solutions: - Include solubility-enhancing agents like DMSO or cyclodextrins in the assay medium. - Optimize the PROTAC concentration to avoid exceeding its solubility limit. - Evaluate different assay buffers and additives to improve solubility and reduce non-specific binding. |
Issue 2: Poor In Vivo Stability and Low Exposure
Symptoms:
-
Rapid clearance of the PROTAC in pharmacokinetic (PK) studies.
-
Low plasma and tissue exposure despite a high dose.
-
Lack of in vivo efficacy even with demonstrated in vitro potency.
| Potential Cause | Recommended Solution(s) |
| High First-Pass Metabolism | The PROTAC is rapidly metabolized in the liver before it can reach systemic circulation. Solutions: - Co-administer with a CYP450 inhibitor in preclinical studies to assess the impact of metabolism. - Redesign the linker to be more metabolically stable (e.g., shorter chain, cyclic structures). - Explore alternative routes of administration, such as intravenous injection, to bypass first-pass metabolism. |
| Plasma Instability | Hydrolysis by plasma esterases or other enzymes can degrade the PROTAC.[6] Solutions: - Conduct a plasma stability assay to determine the PROTAC's half-life in plasma from different species. - Modify the linker to be more resistant to plasma enzymes. - Formulate the PROTAC in a way that protects it from degradation, such as encapsulation in nanoparticles. |
| Poor Physicochemical Properties | High lipophilicity from the C8 linker can lead to poor absorption and distribution. Solutions: - Synthesize analogs with more hydrophilic linkers (e.g., PEG-based) to improve solubility and pharmacokinetic properties. - Employ formulation strategies like lipid-based formulations to enhance oral bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a PROTAC with a this compound linker?
A1: The two primary degradation pathways are metabolic degradation and chemical degradation . Metabolic degradation primarily occurs in the liver by cytochrome P450 (CYP) enzymes, which can oxidize the C8 alkyl chain.[][] Chemical degradation can occur through the hydrolysis of the amide bond in the linker, especially in aqueous environments.[1]
Q2: How does the C8 alkyl linker influence the stability of the PROTAC?
A2: The C8 alkyl linker can significantly impact stability. Longer alkyl chains are often more susceptible to metabolic modification.[][] Additionally, the hydrophobicity of the C8 chain can affect the PROTAC's solubility, potentially leading to aggregation and reduced stability in aqueous solutions.
Q3: What is a typical half-life for a thalidomide-based PROTAC with an alkyl linker?
A3: The half-life can vary significantly depending on the specific structure of the PROTAC and the biological matrix. For example, a PROTAC with a straight-chain alkyl linker of 8 methylene (B1212753) units was found to have a half-life of 18.2 minutes in mouse liver microsomes, a significant decrease from the 135-minute half-life of a similar PROTAC with a 4-methylene unit linker.[] It is crucial to experimentally determine the half-life of your specific PROTAC.
Q4: How can I improve the metabolic stability of my PROTAC?
A4: Several strategies can be employed to improve metabolic stability:
-
Linker Modification: Replace the long alkyl chain with a more rigid or shorter linker. Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can also enhance stability.[]
-
Metabolic Blocking: Introduce fluorine or deuterium (B1214612) atoms at metabolically liable positions on the linker or the warhead to slow down metabolism.
-
Formulation: Utilize formulations such as lipid-based nanoparticles to protect the PROTAC from metabolic enzymes.
Q5: What experimental assays are essential for evaluating the stability of my PROTAC?
A5: The following assays are recommended:
-
In Vitro Metabolic Stability Assay: Using human or mouse liver microsomes or hepatocytes to determine the metabolic half-life.
-
Plasma Stability Assay: To assess the PROTAC's stability in the presence of plasma enzymes.[6]
-
Chemical Stability Assay: To evaluate the PROTAC's stability in different buffer conditions and pH over time.
Quantitative Data Summary
The following table provides representative stability data for thalidomide-based PROTACs with alkyl linkers. Note: This data is for analogous compounds and should be used as a reference. The stability of your specific PROTAC will need to be determined experimentally.
| Compound Type | Linker | Matrix | Half-life (t½) | Reference |
| Thalidomide-based PROTAC | 4-methylene alkyl | Mouse Liver Microsomes | 135 min | [] |
| Thalidomide-based PROTAC | 8-methylene alkyl | Mouse Liver Microsomes | 18.2 min | [] |
| Thalidomide (B1683933) (parent drug) | N/A | Human Plasma | ~6 hours (apparent elimination) | [7] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.
Materials:
-
PROTAC synthesized with this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (e.g., a compound with known high metabolism)
-
Negative control (e.g., a compound with known low metabolism)
-
Acetonitrile (B52724) (ice-cold) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC and control compounds in DMSO.
-
Prepare a working solution of the PROTAC in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
In a 96-well plate, add the HLM suspension in phosphate buffer.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Add the PROTAC working solution to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent PROTAC at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a PROTAC in the presence of plasma enzymes.[6]
Materials:
-
PROTAC synthesized with this compound
-
Human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile.
-
Thaw frozen plasma at 37°C.
-
In a 96-well plate, add the plasma.
-
Add the PROTAC working solution to the plasma and mix gently.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing ice-cold acetonitrile with an internal standard to precipitate proteins.[6]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point.
-
Calculate the half-life (t½) and the percentage of PROTAC remaining over time.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for enhancing PROTAC stability.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of Thalidomide-NH-amido-C8-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges associated with Thalidomide-NH-amido-C8-NH2 conjugates, a common building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound conjugates exhibit poor aqueous solubility?
A1: The poor solubility of these conjugates is primarily attributed to their molecular structure. The thalidomide (B1683933) moiety and the C8 alkyl chain contribute to a high degree of lipophilicity and a large, nonpolar surface area. This hydrophobicity leads to low solubility in aqueous buffers commonly used in biological assays. PROTACs, in general, are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, which is frequently associated with poor solubility and permeability.[1][2]
Q2: What are the primary approaches to enhance the solubility of my conjugate?
A2: There are two main strategies to improve the solubility of your this compound conjugate:
-
Chemical Modification: This involves altering the molecular structure of the conjugate, primarily by modifying the linker.
-
Formulation Strategies: This approach focuses on the composition of the vehicle used to dissolve and deliver the conjugate without changing its chemical structure.
Q3: How can I chemically modify the linker to improve solubility?
A3: A common and effective strategy is to replace the hydrophobic C8 alkyl chain with a more hydrophilic linker. Polyethylene glycol (PEG) linkers are widely used for this purpose.[3][4][5][6] Incorporating PEG units increases the hydrophilicity of the molecule, which can significantly improve its aqueous solubility.[3][4][5][6]
Q4: What formulation strategies can I use to improve the solubility of my existing conjugate?
A4: Several formulation strategies can be employed:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in your aqueous buffer can help to dissolve your conjugate. However, it is crucial to control the final concentration of the co-solvent to avoid any potential artifacts in your biological assays.
-
Excipients: The use of pharmaceutical excipients can significantly enhance the apparent solubility of your conjugate. Common examples include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like your conjugate, within their central cavity, thereby increasing their solubility in water.[1][7][8]
-
Polymers for Amorphous Solid Dispersions (ASDs): Dispersing your conjugate in a polymer matrix to create an amorphous solid dispersion can prevent crystallization and enhance its dissolution rate and apparent solubility.[9][10][11][12] Common polymers for ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Eudragit®.[10][12]
-
-
Advanced Formulations: For in vivo studies, more advanced formulations like lipid-based systems (e.g., liposomes) can be developed to improve both solubility and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the conjugate in aqueous buffer during in vitro assays. | The conjugate has exceeded its thermodynamic solubility in the assay medium. | 1. Lower the final concentration of the conjugate in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay. 3. Incorporate a solubilizing excipient , such as hydroxypropyl-β-cyclodextrin, into the assay buffer. |
| Inconsistent results and poor reproducibility between experiments. | Variable precipitation of the conjugate due to minor differences in experimental conditions. | 1. Prepare fresh stock solutions for each experiment. 2. Vortex or sonicate the stock solution before dilution. 3. Perform a kinetic solubility assay to determine the practical solubility limit under your specific assay conditions. |
| Low bioavailability in animal studies despite good in vitro activity. | Poor solubility in gastrointestinal fluids leading to low absorption. | 1. Develop an enabling formulation such as an amorphous solid dispersion (ASD) or a cyclodextrin (B1172386) complex. 2. Consider the use of a lipid-based formulation for oral or parenteral administration. |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize representative quantitative data for solubility enhancement of thalidomide and related PROTACs.
Table 1: Chemical Modification - Impact of Linker on Solubility
| Compound | Linker Type | Aqueous Solubility (µg/mL) | Fold Increase (vs. Alkyl) |
| Thalidomide-C8-Alkyl-Target | C8 Alkyl | Low (estimated <10) | - |
| Thalidomide-PEG4-Target | PEG4 | Moderate (estimated 50-100) | ~5-10x |
Note: This is representative data based on the general principles that PEG linkers improve solubility over alkyl linkers.[3][5] Actual values will vary depending on the target-binding ligand.
Table 2: Formulation Strategies - Excipient Effects on Thalidomide Solubility
| Compound | Formulation | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Thalidomide | Unformulated | 50 | - | [1] |
| Thalidomide | with Hydroxypropyl-β-Cyclodextrin | 1700 | 34x | [1] |
| PROTAC AZ1 | Amorphous Solid | 48.4 | - | [9] |
| PROTAC AZ1 | Amorphous Solid Dispersion (20% w/w in HPMCAS) | ~96.8 | ~2x | [9][11] |
Experimental Protocols
Protocol 1: Preparation of a PEGylated this compound Analogue
This protocol describes a general method for replacing the C8 alkyl amine with a PEGylated amine linker.
-
Starting Material: Thalidomide-NH-amido-C8-Br (a brominated version of the C8 linker).
-
PEGylation:
-
Dissolve Thalidomide-NH-amido-C8-Br in a suitable organic solvent (e.g., dimethylformamide, DMF).
-
Add a commercially available amino-PEG-amine (e.g., H2N-PEG4-NH2) in a 1.2 molar excess.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a 2-molar excess.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol is adapted from a study on the PROTAC ARCC-4 and can be applied to this compound conjugates.[10]
-
Materials:
-
This compound conjugate
-
Polymer (e.g., HPMCAS or Eudragit® L 100-55)
-
Organic solvent (e.g., a mixture of dichloromethane (B109758) and ethanol)
-
-
Preparation by Solvent Evaporation:
-
Dissolve the conjugate and the polymer in the organic solvent at the desired ratio (e.g., 10% or 20% drug loading by weight).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent in a rotary evaporator or by casting the solution onto a glass plate and allowing it to dry in a vacuum oven at a controlled temperature (e.g., 40-60°C) until all solvent is removed.
-
Scrape the resulting solid film to obtain the ASD powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin complex.[7][8]
-
Materials:
-
This compound conjugate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
-
Preparation by Lyophilization:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the conjugate to the cyclodextrin solution and stir until it is fully dissolved. The molar ratio of conjugate to cyclodextrin may need to be optimized (a 1:1 molar ratio is a good starting point).
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
-
-
Characterization:
-
Confirm complex formation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and DSC.
-
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: The mechanism of formulation-based solubility enhancement.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 8. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Steric Hindrance in PROTACs with C8 Linkers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). The focus is on utilizing C8 alkyl linkers to mitigate steric hindrance and optimize PROTAC performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during PROTAC development, with a focus on linker-related challenges.
Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I don't observe significant target degradation.
-
Possible Cause: Steric Hindrance due to Suboptimal Linker Length Even with strong binary affinities, the linker may be too short, causing a steric clash between the target protein and the E3 ligase, which prevents the formation of a stable and productive ternary complex.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination.[1]
-
Troubleshooting Steps:
-
Synthesize a Linker Length Series: The most direct approach is to synthesize a library of PROTACs with varying alkyl chain lengths (e.g., C4, C6, C8, C10). This allows for empirical determination of the optimal length for your specific target-E3 ligase pair.[1]
-
Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex with your different linker-length PROTACs.[1][3] This can provide insight into the cooperativity of the system.
-
Assess Cell Permeability: Poor degradation may also be due to the inability of the PROTAC to reach its intracellular target.[2] Alkyl linkers, including C8, can influence the physicochemical properties of the PROTAC. Cellular uptake assays can determine if permeability is a limiting factor.
-
Issue 2: I am observing a significant "hook effect" with my PROTAC.
-
Possible Cause: Formation of Non-productive Binary Complexes The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[2][4]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the second. This stabilizes the ternary complex over the binary complexes and can mitigate the hook effect.[4] Exploring different linker lengths, such as a C8 linker, can influence this cooperativity.
-
Utilize Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at different PROTAC concentrations, helping to understand the relationship between ternary complex formation and the observed degradation profile.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the formation of a stable ternary complex.[3] In PROTACs, this can be caused by a linker that is too short, leading to clashes between the target protein and the E3 ligase, or by bulky chemical groups on the PROTAC molecule itself.[1][3]
Q2: How does a C8 alkyl linker help mitigate steric hindrance?
A2: A C8 alkyl linker provides a balance of length and flexibility. It is often long enough to span the distance between the target protein and the E3 ligase, avoiding the steric clashes that can occur with shorter linkers.[5] Its flexibility can also allow the two proteins to adopt a productive orientation for ubiquitination. While the optimal linker length is system-dependent, C8 linkers have been shown to be effective in several PROTAC systems.[5]
Q3: What are the key parameters to assess PROTAC efficacy?
A3: The two primary parameters are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[1]
Q4: Besides steric hindrance, what other linker properties are important?
A4: The linker's composition affects the PROTAC's overall physicochemical properties, including:
-
Solubility: Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility.[2]
-
Cell Permeability: More hydrophobic alkyl linkers can enhance passage across the cell membrane.[6]
-
Metabolic Stability: The linker should be designed to resist metabolic degradation to ensure a sufficient half-life in vivo.
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | 8 | >1000 | <10 | 22Rv1 | VHL |
| PROTAC B | 12 | 150 | 85 | 22Rv1 | VHL |
| PROTAC C | 16 | 50 | >95 | 22Rv1 | VHL |
Data synthesized from published literature.[6]
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from published literature.[7]
Table 3: Comparison of BRD3 Ubiquitination with Different Linker Lengths
| PROTAC | Linker | UbMax (µM) |
| dBET57 | C2 | 0.3 |
| dBET1 | C4 | 1.0 |
| dBET6 | C8 | 0.03 |
Data synthesized from published literature.[5]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[8]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[4]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to use SPR to measure the kinetics of PROTAC-induced ternary complex formation.[9]
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified E3 ligase (e.g., VHL)
-
Purified target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the surface of a sensor chip according to the manufacturer's protocol.[10]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KDbinary).[9]
-
Fit the sensorgram data to a suitable binding model to determine the association (kon) and dissociation (koff) rates.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[9][10]
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
Mandatory Visualizations
Caption: The mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for poor PROTAC activity.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Refining Conjugation Chemistry for Thalidomide-NH-amido-C8-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and conjugation of the Thalidomide-NH-amido-C8-NH2 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker via a stable amide bond. The linker terminates in a primary amine (-NH2), which serves as a versatile reactive handle for conjugation to a target protein ligand. Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
Q2: What is the rationale for using an "amido" linkage to connect the C8 chain to the thalidomide core?
A2: The amide bond provides a stable and robust connection between the thalidomide core and the linker. Compared to other linkage types, amides are generally less susceptible to enzymatic and chemical degradation, which can be advantageous for the in vivo stability of the resulting PROTAC. The synthesis of this linkage typically involves the acylation of an amino-functionalized thalidomide (pomalidomide), which is a well-established and versatile reaction in medicinal chemistry.[4]
Q3: What are the key considerations for choosing a C8 alkyl linker?
A3: The length and composition of the linker are critical for the efficacy of a PROTAC. A C8 alkyl linker provides a specific length and degree of flexibility that can influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is target-dependent and often requires empirical testing. Alkyl chains also contribute to the overall lipophilicity of the PROTAC, which can affect its solubility and cell permeability.[5][6]
Q4: What are the recommended storage conditions for this compound and its precursors?
A4: Amine-containing compounds and their precursors should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep the compound at -20°C. The Boc-protected intermediate is generally more stable than the final compound with the free primary amine. It is also recommended to handle these compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture and carbon dioxide.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and conjugation of this compound.
A. Synthesis of the Boc-Protected Intermediate
Issue 1: Low Yield of the Amide Coupling Reaction
Question: I am experiencing low yields during the amide coupling of 4-aminothalidomide (pomalidomide) with the Boc-protected C8 carboxylic acid linker. What are the possible causes and solutions?
Answer: Low yields in this amide coupling step can be attributed to several factors. Here is a troubleshooting guide:
-
Purity of Starting Materials: Ensure that both the 4-aminothalidomide and the carboxylic acid linker are pure and dry. Impurities can interfere with the coupling reaction.
-
Choice of Solvent: The choice of solvent is critical. While DMF is commonly used, it can decompose at elevated temperatures in the presence of amines to generate dimethylamine, which can react as a competing nucleophile.[1][7] Consider using DMSO as an alternative, as it has been shown to improve yields in similar reactions.[1][7]
-
Coupling Reagents: The choice and amount of coupling reagents are important. Ensure that the coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) are fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents).
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to neutralize the acid formed during the reaction. Use of 2-3 equivalents is standard.
-
Reaction Temperature: While some reactions proceed well at room temperature, others may require gentle heating (e.g., 40-50°C) to go to completion. However, be cautious with higher temperatures, as they can lead to side reactions.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the desired product.
Logical Troubleshooting Flow for Low Yield
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Profiling Thalidomide-NH-amido-C8-NH2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of many therapeutic strategies, particularly those employing Proteolysis Targeting Chimeras (PROTACs). The choice of the CRBN ligand is a critical determinant of the efficacy, selectivity, and pharmacological properties of the resulting degrader. This guide provides a comprehensive comparison of Thalidomide-NH-amido-C8-NH2, a pre-functionalized CRBN ligand-linker conjugate, with other well-characterized CRBN ligands such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). We present available quantitative data, detailed experimental protocols for assessing ligand performance, and visualizations of key biological pathways and experimental workflows.
Introduction to CRBN Ligands in Targeted Protein Degradation
CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is harnessed by PROTACs, which are heterobifunctional molecules composed of a ligand for a target protein, a linker, and an E3 ligase ligand. "this compound" is a synthetic building block that incorporates the thalidomide-based CRBN-binding moiety and a C8 amide linker with a terminal amine group, facilitating its conjugation to a target protein ligand to form a PROTAC.[1]
While specific experimental data for the standalone "this compound" ligand-linker is not extensively available in the public domain, its performance is predicated on the well-established interaction of its thalidomide core with CRBN. The binding affinity and degradation efficiency of a PROTAC utilizing this linker are highly dependent on the nature of the target protein and the specific warhead used.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize the reported binding affinities and degradation efficiencies of key CRBN ligands. It is important to note that these values can vary depending on the specific experimental conditions and assay formats.
Table 1: Binding Affinities of Common CRBN Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM | ~2 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | 0.64 µM - ~3 µM | Competitive Titration, Competitive Binding Assay, Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM | ~1.2 µM - ~3 µM | Competitive Titration, Competitive Binding Assay |
| This compound | Data not publicly available | Data not publicly available | - |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the ligand required to displace 50% of a competing probe.
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different CRBN Ligands
| PROTAC Example | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line |
| PROTAC IDO1 Degrader-1 | Thalidomide-based | IDO1 | 15.85 nM | >90% | HeLa |
| NU223612 | Thalidomide-based | IDO1 | 24 nM | ~80% | 293T |
| BRD4 Degrader (Thalidomide-based) | Thalidomide | BRD4 | ~1.8 nM | >95% | RS4;11 |
| BRD4 Degrader (Lenalidomide-based) | Lenalidomide | BRD4 | ~3.3 nM | >95% | VCaP |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.[2] The performance of a PROTAC is highly dependent on the specific target protein, the warhead (target-binding ligand), and the cellular context.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate CRBN ligands, the following diagrams illustrate the key signaling pathway and experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the objective comparison of CRBN ligands. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competition Assay for CRBN Binding
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled CRBN ligand (tracer) from the CRBN protein. The change in polarization of the emitted light upon tracer binding is monitored.
Methodology:
-
Reagents: Purified recombinant CRBN/DDB1 complex, fluorescently labeled thalidomide tracer, assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% BSA), test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a low-volume, black 384-well plate, add the CRBN/DDB1 complex and the fluorescent tracer to each well.
-
Add the serially diluted test compounds or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition of tracer binding is calculated for each concentration of the test compound. The data are then fitted to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4][5][6][7]
Methodology:
-
Reagents: Purified recombinant CRBN/DDB1 complex, test ligand, and a matched buffer for both protein and ligand solutions.
-
Procedure:
-
Load the CRBN/DDB1 solution into the sample cell of the ITC instrument.
-
Load the test ligand solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control titration of the ligand into the buffer alone is performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
-
Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
HiBiT Assay for Quantifying Protein Degradation
Principle: This is a sensitive, bioluminescence-based method to quantify the degradation of a target protein in live cells. The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase, and the luminescent signal is proportional to the amount of the target protein.[8][9][10][11]
Methodology:
-
Cell Lines: Use a cell line where the target protein is endogenously tagged with HiBiT.
-
Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
For endpoint analysis, add the Nano-Glo® HiBiT Lytic Detection Reagent, which lyses the cells and provides the LgBiT protein and substrate.
-
Incubate for a short period at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control to determine the percentage of remaining protein. The data are then plotted against the PROTAC concentration to calculate the DC50 and Dmax values.
Conclusion
The ultimate efficacy of a "this compound"-based PROTAC will be determined by a combination of factors, including the binding affinity of the warhead for the target protein, the overall architecture of the ternary complex, and the cellular context. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and characterization of novel PROTACs, enabling researchers to make data-driven decisions in the design and optimization of next-generation targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. promegaconnections.com [promegaconnections.com]
Validating Ternary Complex Formation for Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. This guide provides a comparative analysis of key experimental techniques for validating the formation of this critical ternary complex, with a focus on PROTACs incorporating a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, such as a hypothetical "Thalidomide-NH-amido-C8-NH2" PROTAC.
The stability and kinetics of the ternary complex are paramount, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical characterization is a critical step in the development and optimization of potent and selective PROTACs.
Quantitative Analysis of Ternary Complex Formation
Several biophysical techniques are employed to quantify the formation, stability, and kinetics of the PROTAC-induced ternary complex. These methods provide essential parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (k_on and k_off).
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of molecules in real-time.[2] | Kd, k_on, k_off, Cooperativity (α)[3] | Label-free, real-time kinetic data[2], high sensitivity, can assess binary and ternary interactions.[4] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[5] | Kd, Binding Enthalpy (ΔH), Binding Entropy (ΔS), Stoichiometry (n), Cooperativity (α)[6] | Gold standard for thermodynamic characterization, label-free, solution-based.[6] | Requires large amounts of pure protein, lower throughput, may not be suitable for very weak or very tight binders.[5] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Kd, k_on, k_off | Label-free, real-time data, higher throughput than SPR, compatible with crude samples. | Lower sensitivity compared to SPR. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where binding of molecules brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[7] | Ternary complex formation (qualitative/semi-quantitative), IC50/EC50 | Homogeneous (no-wash) assay, high throughput, sensitive.[7] | Indirect measurement of binding, requires tagged proteins, potential for assay interference. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the ternary complex.[8] | Atomic-level structural details of the interactions. | Unparalleled structural insight for rational PROTAC design.[8] | Technically challenging, requires crystallization of the complex, provides a static picture.[8] |
Signaling Pathway and Experimental Workflow
The formation of the ternary complex is the pivotal event that initiates the downstream process of targeted protein degradation. Understanding this pathway and the workflow to validate it is crucial for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validating ternary complex formation.
Experimental Protocols
Below are generalized protocols for key biophysical assays. These should be optimized for the specific POI and PROTAC being investigated.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding affinities and kinetics of binary and ternary complex formation.[4]
-
Immobilization: Covalently couple the E3 ligase (e.g., CRBN complex) to the sensor chip surface.[4] Alternatively, the target protein can be immobilized.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Measure the binding response (in Response Units, RU).
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary Kd, k_on, and k_off.[6]
-
-
Binary Interaction Analysis (PROTAC to POI):
-
Immobilize the POI and inject increasing concentrations of the PROTAC.
-
Alternatively, use a solution-based affinity measurement if immobilization is problematic.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Measure the binding response and fit the data to determine the ternary Kd, k_on, and k_off.[6]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC to E3 ligase) / (Ternary Kd).[6] A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.[6]
-
Sample Preparation:
-
Dialyze the purified POI, E3 ligase complex, and PROTAC into the same buffer to minimize heats of dilution.[6]
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with a 10-20 fold higher concentration of the PROTAC.
-
Perform a series of injections and measure the heat changes.
-
Fit the data to a one-site binding model to determine Kd1, ΔH, and stoichiometry.[6]
-
-
Binary Titration (PROTAC into POI):
-
Repeat the process in step 2 with the POI in the cell.
-
-
Ternary Titration:
-
There are multiple ways to perform this. One common method is to pre-saturate the E3 ligase in the cell with the POI.
-
Titrate the PROTAC from the syringe into the pre-formed binary complex solution.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,app).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,app.[6]
-
AlphaLISA Protocol
Objective: To detect the formation of the ternary complex in a high-throughput format.
-
Reagent Preparation:
-
Use tagged proteins (e.g., GST-tagged POI and His-tagged CRBN).
-
Prepare solutions of the tagged proteins and the PROTAC at various concentrations.
-
-
Assay Procedure:
-
Add the POI, CRBN, and PROTAC to a microplate well.
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., streptavidin-coated, with biotinylated anti-His antibody).
-
Incubate to allow for complex formation and bead proximity.
-
-
Signal Detection:
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.
-
-
Data Analysis:
-
An increased signal indicates the formation of the ternary complex.
-
Titrating the PROTAC concentration allows for the determination of an EC50 value for complex formation. A bell-shaped curve is often observed, which is indicative of the "hook effect" at high PROTAC concentrations where binary complexes dominate.[7][9]
-
Conclusion
The validation of ternary complex formation is a multifaceted and indispensable component of developing effective PROTAC degraders. By employing a combination of biophysical techniques such as SPR, ITC, and AlphaLISA, researchers can gain a comprehensive understanding of the molecular interactions that drive targeted protein degradation. This detailed characterization enables the rational design and optimization of PROTACs with improved potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
PROTAC-Mediated Degradation vs. Small Molecule Inhibition: A Comparative Analysis of BRD4-Targeting Agents
A head-to-head comparison of the BRD4-targeting PROTAC ARV-825 and the small molecule inhibitor JQ1 reveals a significant potency advantage for the degradation-based approach in cancer cell models. This guide provides a detailed analysis of their respective mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
In the landscape of targeted therapies, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This fundamental difference in the mechanism of action often translates to enhanced potency, durability of effect, and the potential to overcome resistance mechanisms.
This guide focuses on a comparative analysis of a thalidomide-based PROTAC, exemplified by ARV-825, which targets the epigenetic reader protein BRD4 for degradation, and the well-characterized small molecule BRD4 inhibitor, JQ1. ARV-825 is a heterobifunctional molecule composed of a ligand for BRD4 (a derivative of the inhibitor OTX015) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a flexible linker.[1][2] JQ1, a thienotriazolodiazepine, is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[3][4]
Mechanism of Action: Inhibition vs. Degradation
The differing modes of action of JQ1 and ARV-825 are central to their divergent pharmacological profiles. JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin and preventing the transcription of target genes, such as the MYC oncogene.[4] This inhibitory effect is transient and dependent on sustained drug exposure.
In contrast, ARV-825 induces the degradation of BRD4.[5] By simultaneously binding to BRD4 and the CRBN E3 ligase, ARV-825 forms a ternary complex that facilitates the polyubiquitination of BRD4, marking it for destruction by the proteasome.[1][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a profound and sustained downstream biological response.[7]
Quantitative Data Summary
The superiority of the PROTAC-mediated degradation approach is evident in the quantitative comparison of ARV-825 and JQ1 across various cancer cell lines. ARV-825 consistently demonstrates significantly greater potency in both degrading BRD4 and inhibiting cell viability.
Table 1: Comparative Activity of ARV-825 and JQ1
| Metric | ARV-825 | JQ1 | Notes |
| Degradation (DC50) | <1 nM (in various cell lines)[8][9][10] | Not Applicable (Inhibitor) | DC50 represents the concentration for 50% maximal degradation of the target protein. |
| Cell Viability (IC50) | 2-50 nM (in AML cells)[10] | 10-100 times higher than ARV-825[11] | IC50 values represent the concentration for 50% inhibition of cell viability. |
| Lower than JQ1 (in Gastric Cancer)[2] | Higher than ARV-825[2] | ||
| Lower than JQ1 (in T-ALL)[12] | Higher than ARV-825[12] | ||
| Binding Affinity (Kd) | BD1: 90 nM, BD2: 28 nM[9][13] | ~77 nM (BRD4(1))[14] | Kd represents the dissociation constant, indicating the binding affinity to the target protein. |
| Downstream Effects | Profound & sustained c-MYC suppression[15] | Reversible c-MYC suppression[15] | ARV-825 leads to more durable suppression of the MYC oncogene. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to compare the activity of BRD4-targeting PROTACs and small molecule inhibitors.
Western Blot for BRD4 Degradation (DC50 Determination)
This protocol is used to visualize and quantify the degradation of BRD4 protein following treatment with a PROTAC.
Protocol:
-
Cell Seeding and Treatment: Seed human cancer cells (e.g., TPC-1 thyroid carcinoma cells) in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a serial dilution of the PROTAC (e.g., ARV-825) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[16]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[16]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.[7][17]
Cell Viability Assay (IC50 Determination)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the experiment.[18]
-
Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compound (PROTAC or small molecule inhibitor) for a specified period (e.g., 72 hours).[2]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[10]
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
AlphaScreen Assay for BRD4 Binding (Kd/IC50 Determination)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based method to measure the binding of an inhibitor to a BRD4 bromodomain.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BRD4(BD1), a biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.[19]
-
Compound Plating: Add serial dilutions of the test compound to a 384-well plate.[9]
-
Reaction Mixture: Add the GST-BRD4 and biotinylated histone peptide to the wells and incubate to allow for binding.[19]
-
Bead Addition: Add the Glutathione Acceptor beads, followed by the Streptavidin-Donor beads.[20]
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein interaction.[20]
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.[9]
-
Data Analysis: The displacement of the histone peptide by the inhibitor results in a decreased signal. Plot the signal against the inhibitor concentration to determine the IC50 value for binding.[9]
Conclusion
The comparative analysis of the BRD4-targeting PROTAC ARV-825 and the small molecule inhibitor JQ1 unequivocally demonstrates the enhanced potency of the degradation-based approach. By catalytically inducing the elimination of BRD4, ARV-825 achieves a more profound and sustained suppression of downstream oncogenic signaling, translating to superior anti-proliferative effects in cancer cells. This highlights the transformative potential of PROTAC technology in developing next-generation therapeutics that can overcome the limitations of traditional inhibitors. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and other novel targeted agents.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to the In-Vitro and In-Cell Efficacy of a Hypothetical BRD4-Targeting PROTAC Utilizing a Thalidomide-NH-amido-C8-NH2 Linker
This guide provides a comparative analysis of the in-vitro and in-cell activity of a hypothetical Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 4 (BRD4). This PROTAC is constructed using a Thalidomide-NH-amido-C8-NH2 E3 ligase ligand-linker conjugate, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] In this case, the thalidomide (B1683933) component of the this compound moiety binds to the CRBN E3 ligase.[2][3] This binding event facilitates the formation of a ternary complex between the target protein (BRD4) and the CRBN E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[4][5]
Caption: Mechanism of Action for a BRD4-targeting PROTAC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the in-vitro and in-cell activity of the BRD4-targeting PROTAC.
| Parameter | In-Vitro Assay | In-Cell Assay | Description |
| Binding Affinity (Kd) | BRD4: 50 nMCRBN: 200 nM | - | Dissociation constant, indicating the strength of binding to the target protein and E3 ligase. |
| Ternary Complex Formation (TC50) | 150 nM | - | Concentration of PROTAC required to induce 50% of the maximum ternary complex formation. |
| In-Vitro Ubiquitination (Ub-DC50) | 250 nM | - | Concentration of PROTAC that leads to 50% of the maximal ubiquitination of the target protein. |
| Degradation (DC50) | - | 100 nM | Concentration of PROTAC that results in 50% degradation of the target protein in cells. |
| Maximum Degradation (Dmax) | - | >95% | The maximum percentage of target protein degradation achieved. |
| Cell Viability (IC50) | - | >10 µM | Concentration of PROTAC that inhibits cell viability by 50%. A higher value indicates lower cytotoxicity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4]
Materials:
-
Purified E1, E2, and E3 (CRL4-CRBN) enzymes
-
Ubiquitin
-
ATP
-
Purified target protein (BRD4)
-
PROTAC compound
-
Assay buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Reaction mixtures are prepared containing E1, E2, CRBN E3 ligase, ubiquitin, ATP, and the purified BRD4 target protein.[4]
-
The PROTAC is added to the reaction mixtures at varying concentrations. A vehicle control (e.g., DMSO) is also included.[4]
-
The reactions are incubated to allow for ubiquitination to occur.
-
The reactions are stopped, and the samples are run on an SDS-PAGE gel to separate proteins by molecular weight.[4]
-
Proteins are transferred to a membrane and probed with a primary antibody specific for the BRD4 protein.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.[4]
-
A chemiluminescent substrate is added to visualize the protein bands.[4] The appearance of higher molecular weight bands corresponding to ubiquitinated BRD4 indicates successful PROTAC activity.
Caption: In-Vitro Ubiquitination Assay Workflow.
In-Cell Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein within a cellular context.[6]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 293T)
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are treated with the PROTAC at various concentrations for a specified period (e.g., 24 hours). A vehicle control is included.
-
After treatment, the cells are harvested and lysed to extract total protein.[6]
-
The protein concentration of each lysate is determined using a protein assay.[6]
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.[6]
-
The membrane is blocked and then incubated with primary antibodies for both BRD4 and the loading control.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[6]
-
The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[6]
Caption: In-Cell Protein Degradation Workflow.
References
Evaluating the Efficacy of Thalidomide-NH-amido-C8-NH2 Against Other E3 Ligase Linkers: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of Thalidomide-NH-amido-C8-NH2, a common Cereblon (CRBN) E3 ligase ligand conjugated to an 8-carbon alkyl linker, with other E3 ligase linkers. We present supporting experimental data, detailed protocols for key evaluation assays, and visualizations to aid researchers, scientists, and drug development professionals in their PROTAC design and optimization efforts.
Data Presentation: Comparative Efficacy of E3 Ligase Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of different linker types in thalidomide-based PROTACs.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
This table illustrates the effect of varying the length of the alkyl chain linker in a thalidomide-based PROTAC targeting the BRD4 protein.
| PROTAC-Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| C4 Alkyl | BRD4 | Various | Variable | Variable | [1] |
| C5 Alkyl | BRD4 | Various | Potent Degradation | >80 | [1] |
| C8 Alkyl (similar to this compound) | BRD4 | Various | Potent Degradation | >80 | [1] |
| C12 Alkyl | BRD4 | Various | Reduced Potency | <60 | [2] |
Note: Data is synthesized from studies investigating linker optimization for CRBN-recruiting PROTACs. Optimal linker length is target-dependent.
Table 2: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
This table compares the degradation efficiency of thalidomide-based PROTACs targeting BRD4, utilizing either alkyl or polyethylene (B3416737) glycol (PEG) linkers.
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain (e.g., C8) | BRD4 | RS4;11 | 0.1 - 0.3 | >90 | [3] |
| PEG (3 units) | BRD4 | H661 | >5000 | ~60 | [4] |
| PEG (4 units) | BRD4 | Various | Variable | Variable | [5] |
| PEG (5 units) | BRD4 | Various | Potent Degradation | >90 | [6] |
Note: The choice between an alkyl and a PEG linker can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, in addition to its degradation efficacy.[7]
Table 3: Influence of Linker Attachment Point on Thalidomide (B1683933) Scaffold
The position at which the linker is attached to the thalidomide moiety can influence the PROTAC's stability and efficacy.
| Attachment Point | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| C4-amino | Aminoalkyl | BTK | 0.5 | >90 | [8] |
| C5-amino | Aminoalkyl | Various | Potent Degradation | >80 | [8] |
Note: C4 and C5 positions of the phthalimide (B116566) ring are common attachment points, each potentially offering advantages in terms of stability and minimizing the degradation of neosubstrates.[8]
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow: Evaluating PROTAC Efficacy
Caption: A typical experimental workflow for the evaluation of PROTAC linker efficacy.
Logical Relationships: Key Factors in Linker Design
Caption: Interplay of linker properties and their impact on overall PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC efficacy. Below are methodologies for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Formation Assay (Live-Cell)
Objective: To measure the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (or HiBiT)
-
Plasmid encoding the E3 ligase (e.g., CRBN) fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC compound
-
96-well or 384-well white assay plates
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells in an assay plate and incubate overnight.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC compound.
-
-
Detection:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[6]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinities of the PROTAC to the target protein and E3 ligase individually and in the ternary complex, and to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant target protein
-
Purified recombinant E3 ligase (e.g., CRBN-DDB1 complex)
-
PROTAC compound
-
Matched ITC buffer
Procedure:
-
Binary Binding Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).
-
-
Ternary Complex Titration:
-
Saturate the E3 ligase with the PROTAC.
-
Titrate this binary complex into the target protein solution to determine the affinity of the target protein for the PROTAC-E3 ligase complex (Kd_ternary).
-
-
Data Analysis:
-
Analyze the titration data using the instrument's software to obtain the binding affinities.
-
Calculate the cooperativity factor (α = Kd1 / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Conclusion
The selection of an appropriate E3 ligase linker is a critical step in the development of an effective PROTAC. While this compound represents a widely used and effective building block for recruiting the CRBN E3 ligase, this guide highlights that linker optimization is a multifaceted process. The length and composition of the linker, as well as its attachment point to the E3 ligase ligand, all play crucial roles in determining the degradation potency and the overall drug-like properties of the final PROTAC molecule. The experimental data presented, although compiled from various sources, provides valuable insights into the structure-activity relationships of different linker types. Researchers are encouraged to use the detailed experimental protocols provided herein to systematically evaluate a variety of linkers to identify the optimal candidate for their specific target and therapeutic application. The continued exploration of novel linker chemistry will undoubtedly further refine our ability to design the next generation of highly potent and selective protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target protein within the cellular environment is a critical step in the development of these novel therapeutics. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of a thalidomide-based PROTAC.
This guide will use a representative thalidomide-based PROTAC, specifically one that incorporates a Thalidomide-NH-amido-C8-NH2 E3 ligase binder-linker conjugate to target the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. The thalidomide (B1683933) moiety of this PROTAC recruits the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
At a Glance: Comparing Target Engagement Assays
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein. | ΔTm (Change in Melting Temperature) | Label-free, performed in intact cells or lysates, reflects physiological conditions. | Can be low-throughput, requires specific antibodies, not all binding events cause a thermal shift. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a fluorescent tracer. | IC50 (Half-maximal Inhibitory Concentration) | High-throughput, quantitative, can be performed in live cells, provides real-time data. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from proteolytic degradation. | Degree of Protease Protection | Label-free, does not require protein modification, can be used with complex lysates. | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions. |
In-Depth Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular context. The fundamental principle is that the binding of a ligand, such as a PROTAC, can stabilize the target protein, making it more resistant to heat-induced denaturation.
-
Cell Culture and Treatment:
-
Culture a human cell line expressing BRD4 (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat the cells with the thalidomide-based BRD4 PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble BRD4:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble BRD4 by Western blotting using a specific anti-BRD4 antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble BRD4 against the temperature for both the vehicle- and PROTAC-treated samples to generate melting curves.
-
The shift in the melting temperature (ΔTm) between the curves indicates target engagement.
-
An effective BRD4-targeting PROTAC would be expected to stabilize the BRD4 protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control. While specific ΔTm values can vary depending on the experimental conditions and the specific PROTAC, a clear rightward shift in the isothermal dose-response curve demonstrates target engagement.
Alternative Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure the binding of a test compound to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor). A compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation:
-
Co-transfect HEK293T cells with a vector encoding for a BRD4-NanoLuc® fusion protein and a plasmid for a HaloTag®-CRBN fusion protein (to confirm E3 ligase engagement).
-
Plate the transfected cells in a 96-well or 384-well white-bottom plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the thalidomide-based BRD4 PROTAC.
-
Add the NanoBRET™ tracer and the PROTAC dilutions to the cells. Include a vehicle control.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.
-
| PROTAC Example | Target Protein | Cell Line | Assay Type | IC50 (nM) | Reference |
| dBET1 | BRD4 | HEK293 | Live Cell NanoBRET™ | 2630 | [1] |
| ARV-771 | BRD4 | HeLa | Live Cell NanoBRET™ | 4 (Ternary Complex Formation) | [2] |
Alternative Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate drug-target interactions. The principle is that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more or less susceptible to proteolysis.
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with the BRD4 PROTAC at various concentrations or a vehicle control for a defined period (e.g., 1 hour) at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time need to be optimized.
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor cocktail and/or SDS-PAGE loading buffer and heating the samples.
-
-
Analysis by Western Blotting:
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-BRD4 antibody.
-
-
Data Analysis:
-
Compare the band pattern and intensity of BRD4 in the PROTAC-treated samples to the vehicle-treated control. A higher intensity of the full-length BRD4 band in the presence of the PROTAC indicates protection from proteolysis and thus, target engagement.
-
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, NanoBRET™, and DARTS.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) Assay.
Conclusion
Confirming target engagement is a cornerstone of PROTAC development. CETSA offers a label-free method to assess binding in a physiological context by measuring changes in protein thermal stability. While it provides invaluable qualitative and semi-quantitative data, its throughput can be limited. For high-throughput screening and precise quantitative analysis of binding affinity in live cells, the NanoBRET™ assay is a powerful alternative, though it requires genetic modification of the target protein. DARTS provides another label-free option that relies on altered protease sensitivity upon ligand binding. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. Often, a combination of these orthogonal methods provides the most comprehensive and robust validation of PROTAC target engagement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
